Product packaging for 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid(Cat. No.:CAS No. 898788-01-7)

8-(2,5-Dimethylphenyl)-8-oxooctanoic acid

Cat. No.: B1360684
CAS No.: 898788-01-7
M. Wt: 262.34 g/mol
InChI Key: ZEGRXWUJHVOUFQ-UHFFFAOYSA-N
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Description

8-(2,5-Dimethylphenyl)-8-oxooctanoic acid is an organic compound with the molecular formula C16H22O3 and a molecular weight of 262.344 g/mol . This compound features a carbonyl group and a carboxylic acid functional group, classifying it as a keto acid. Its physicochemical properties include a density of approximately 1.061 g/cm³ and a boiling point of 438°C at 760 mmHg . The compound is identified under CAS Registry Number 898788-01-7 . Note on Research Applications: Specific literature on the research applications and mechanism of action for this compound is not available in the current search results. Compounds with similar structural features, such as a phenylketoalkanoic acid chain, are sometimes investigated as synthetic intermediates in various chemical processes. Researchers are advised to consult specialized scientific literature for potential applications. Safety Notice: This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions and refer to the relevant Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22O3 B1360684 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid CAS No. 898788-01-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-(2,5-dimethylphenyl)-8-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-12-9-10-13(2)14(11-12)15(17)7-5-3-4-6-8-16(18)19/h9-11H,3-8H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGRXWUJHVOUFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645266
Record name 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898788-01-7
Record name 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 8-(2,5-Dimethylphenyl)-8-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-(2,5-Dimethylphenyl)-8-oxooctanoic acid is a keto-carboxylic acid derivative with potential applications in chemical synthesis and pharmacological research. This technical guide provides a comprehensive overview of its chemical properties, a proposed synthesis and purification protocol, and an exploration of its potential biological activities based on structurally related compounds. Due to the limited availability of experimental data for this specific compound, this guide combines known information with established principles of organic chemistry and medicinal chemistry to serve as a valuable resource for researchers.

Chemical Properties

Currently, detailed experimental data on the physicochemical properties of this compound is limited in publicly accessible literature. The following table summarizes the available and predicted information for this compound.

PropertyValueSource
CAS Number 898788-01-7ChemicalBook[1]
Molecular Formula C₁₆H₂₂O₃ChemicalBook[1]
Molecular Weight 262.34 g/mol ChemicalBook[1]
IUPAC Name This compound
Melting Point Not available
Boiling Point Not available
Solubility Not available
pKa Not available

Synthesis and Purification

While a specific, experimentally validated synthesis protocol for this compound is not documented in the searched literature, a plausible and efficient method can be proposed based on the well-established Friedel-Crafts acylation reaction.[2][3] This versatile reaction is widely used for the synthesis of aryl ketones.

Proposed Synthesis Pathway: Friedel-Crafts Acylation

The proposed synthesis involves the acylation of 1,4-dimethylbenzene (p-xylene) with a suitable derivative of suberic acid (octanedioic acid), such as suberic anhydride or suberoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Synthesis_Pathway suberic_acid Suberic Acid acylating_agent Suberic Anhydride or Suberoyl Chloride suberic_acid->acylating_agent Activation product This compound acylating_agent->product pxylene p-Xylene pxylene->product catalyst AlCl₃ catalyst->product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Materials:

  • Suberic acid

  • Thionyl chloride (SOCl₂) or Acetic anhydride

  • 1,4-Dimethylbenzene (p-xylene)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM) (anhydrous)

  • Hydrochloric acid (HCl), 1 M

  • Sodium sulfate (Na₂SO₄) (anhydrous)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Preparation of the Acylating Agent (Suberoyl Chloride):

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet, add suberic acid and an excess of thionyl chloride.

    • Gently reflux the mixture until the evolution of HCl and SO₂ gas ceases.

    • Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude suberoyl chloride.

  • Friedel-Crafts Acylation Reaction:

    • In a separate three-necked flask, under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.

    • Cool the suspension in an ice bath.

    • Slowly add a solution of suberoyl chloride in anhydrous dichloromethane to the AlCl₃ suspension with vigorous stirring.

    • To this mixture, add a solution of p-xylene in anhydrous dichloromethane dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete (monitored by Thin Layer Chromatography - TLC).

  • Work-up and Purification:

    • Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches, and the ketone C=O stretch.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

  • Melting Point Analysis: To assess the purity of the final product.

Purification_Workflow start Crude Product from Reaction Work-up column_chromatography Column Chromatography (Silica Gel, Hexane/Ethyl Acetate) start->column_chromatography fraction_collection Fraction Collection and TLC Analysis column_chromatography->fraction_collection pooling Pooling of Pure Fractions fraction_collection->pooling solvent_evaporation Solvent Evaporation pooling->solvent_evaporation final_product Pure this compound solvent_evaporation->final_product

Caption: General workflow for the purification of the target compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for this compound, the chemical scaffold of aromatic keto acids is known to be biologically active.[4][5][6][7]

Anti-inflammatory Potential

Aromatic ketoacids secreted by Trypanosoma brucei have been shown to exhibit anti-inflammatory properties.[4][5] These molecules can suppress pro-inflammatory responses in immune cells. The proposed mechanism involves the activation of the Nrf2/HO-1 pathway, a key regulator of the cellular antioxidant response and a known suppressor of inflammation. It is plausible that this compound could exhibit similar immunomodulatory effects.

Anti_inflammatory_Pathway compound Aromatic Keto Acid (e.g., this compound) nrf2 Nrf2 Activation compound->nrf2 ho1 HO-1 Upregulation nrf2->ho1 inflammation Inflammation ho1->inflammation

Caption: Potential anti-inflammatory signaling pathway.

Antimicrobial Activity

Aryl alkanoic acids are a class of compounds that have been investigated for their antimicrobial properties.[8] The presence of the aromatic ring and the carboxylic acid moiety can contribute to their ability to disrupt microbial cell membranes or interfere with essential metabolic pathways. Therefore, it is conceivable that this compound could possess activity against various bacterial or fungal strains.

Conclusion

This compound is a compound with limited available experimental data. However, based on established chemical principles, a robust synthesis via Friedel-Crafts acylation is proposed. The structural motifs present in this molecule suggest that it may possess interesting biological activities, particularly anti-inflammatory and antimicrobial properties. This technical guide provides a foundational resource to stimulate further research into the synthesis, characterization, and biological evaluation of this and related compounds, which could be valuable for the development of new therapeutic agents. Further experimental validation is necessary to confirm the proposed properties and activities.

References

Technical Guide on 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid (CAS 898788-01-7) Forthcoming as Research Becomes Available

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

An in-depth technical guide on 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid (CAS number 898788-01-7) is currently not feasible due to the limited availability of public research on its biological activity, mechanism of action, and specific experimental protocols. While the chemical identity of the compound is confirmed in chemical supplier databases, extensive scientific literature detailing its use and effects in biological systems is not yet present.

This document aims to provide the foundational information that is currently available and will be updated as more research emerges.

Chemical and Physical Properties

A summary of the basic chemical and physical properties for this compound is presented below. This information is compiled from various chemical data sources.

PropertyValueSource
CAS Number 898788-01-7[1][2]
Molecular Formula C₁₆H₂₂O₃[2]
Molecular Weight 262.35 g/mol [2]
IUPAC Name This compoundN/A
SMILES CC1=CC(=C(C=C1)C(=O)CCCCCCC(=O)O)C[3]
Purity Typically available at 97%[2]

Potential Synthesis Route

A general workflow for such a synthesis is proposed below.

Caption: A conceptual workflow for the synthesis of this compound.

This proposed synthesis involves the reaction of p-xylene with suberoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This type of reaction is a standard method for attaching an acyl group to an aromatic ring. A similar "one-pot" synthesis strategy has been described for the preparation of 8-furan-8-oxooctanoic acid methyl ester from suberic acid, which is then converted to the acyl chloride in situ.[4]

Potential Biological Significance of the 2,5-Dimethylphenyl Scaffold

While research on this compound itself is scarce, the 2,5-dimethylphenyl moiety is a structural feature found in some biologically active molecules. This scaffold is present in a number of compounds with antimicrobial properties.[5] For instance, research into N-2,5-dimethylphenylthioureido acid derivatives has been conducted to develop new antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens.[5]

It is important to note that the biological activity of a molecule is highly dependent on its entire structure and not just a single substructure. Therefore, while the 2,5-dimethylphenyl group might be associated with antimicrobial activity in some contexts, it does not guarantee that this compound will exhibit similar properties.

Furthermore, the 2,5-dimethylphenyl group is also a component of the insecticide spirotetramat.[6][7][8] The active metabolite of spirotetramat acts as an inhibitor of acetyl-CoA carboxylase.[9] However, the overall structure of spirotetramat is significantly different and more complex than this compound, making it unlikely that they share the same mechanism of action.

Future Research Directions

The lack of data on the biological effects of this compound highlights a clear gap in the scientific literature. Future research efforts could be directed towards:

  • Chemical Synthesis and Characterization: Development and publication of a detailed, optimized synthesis protocol, along with comprehensive analytical characterization of the compound.

  • In Vitro Screening: A broad-based screening of the compound against various biological targets, including cancer cell lines, bacterial and fungal strains, and key enzymes, would be a critical first step in identifying any potential biological activity.

  • Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies would be necessary to elucidate the underlying mechanism of action. This would involve identifying the molecular targets and the signaling pathways that are modulated by the compound.

As research on this compound becomes available, this technical guide will be updated to include detailed experimental protocols, quantitative data on its biological activity, and visualizations of any identified signaling pathways.

References

An In-depth Technical Guide to 8-(2,5-Dimethylphenyl)-8-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, predicted physicochemical properties, and a plausible synthetic route for 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid. Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of organic chemistry and spectroscopic data from analogous structures to present a detailed theoretical framework. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential biological evaluation of this and related long-chain aromatic keto acids.

Molecular Structure and Properties

This compound is a keto-acid featuring a 2,5-dimethylphenyl group attached to an eight-carbon aliphatic chain. The molecule integrates a carboxylic acid function at one end and a ketone at the C8 position, adjacent to the aromatic ring.

Chemical Structure

The chemical structure of this compound is depicted below:

this compound structure

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Data (Predicted)

The following tables summarize the predicted physicochemical and spectroscopic properties of this compound. These values are estimated based on its chemical structure and data from similar compounds.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC16H22O3[1]
Molecular Weight262.34 g/mol [1]
CAS Number898788-01-7[1]
AppearanceWhite to off-white solid
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in organic solvents (e.g., DMSO, methanol, dichloromethane); sparingly soluble in water

Table 2: Predicted Spectroscopic Data

Technique Predicted Chemical Shifts / Frequencies
¹H NMR Aromatic Protons: 7.0-7.5 ppm (m, 3H) Aliphatic Protons α to Ketone: ~2.9 ppm (t, 2H) Aliphatic Protons α to Carboxylic Acid: ~2.3 ppm (t, 2H) Methyl Protons (Aromatic): ~2.3-2.4 ppm (s, 6H) Other Aliphatic Protons: 1.2-1.8 ppm (m, 8H) Carboxylic Acid Proton: 10-12 ppm (br s, 1H)
¹³C NMR Ketone Carbonyl: ~200 ppm Carboxylic Acid Carbonyl: ~175-180 ppm Aromatic Carbons: 125-140 ppm Aliphatic Carbons: 20-40 ppm Methyl Carbons (Aromatic): ~20 ppm
IR Spectroscopy C=O Stretch (Ketone): ~1680 cm⁻¹ C=O Stretch (Carboxylic Acid): ~1710 cm⁻¹ O-H Stretch (Carboxylic Acid): 2500-3300 cm⁻¹ (broad) C-H Stretch (Aromatic): ~3000-3100 cm⁻¹ C-H Stretch (Aliphatic): ~2850-2960 cm⁻¹
Mass Spectrometry (EI) Molecular Ion (M⁺): m/z = 262 Major Fragments: m/z = 133 (dimethylbenzoyl cation), m/z = 119 (loss of methyl from dimethylbenzoyl cation)

Proposed Synthesis and Experimental Protocols

A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of p-xylene with suberic anhydride (octanedioic anhydride) or a derivative of suberic acid.

Synthetic Workflow

The proposed synthetic workflow involves a one-pot Friedel-Crafts acylation reaction followed by an aqueous workup to isolate the product.

G cluster_0 Reaction Step cluster_1 Workup and Purification p-Xylene p-Xylene Reaction_Vessel Friedel-Crafts Acylation p-Xylene->Reaction_Vessel Suberic_Anhydride Suberic Anhydride Suberic_Anhydride->Reaction_Vessel AlCl3 AlCl₃ (Lewis Acid) AlCl3->Reaction_Vessel Aqueous_Workup Aqueous Workup Reaction_Vessel->Aqueous_Workup Quench Extraction Extraction with Organic Solvent Aqueous_Workup->Extraction Purification Purification (e.g., Recrystallization) Extraction->Purification Final_Product 8-(2,5-Dimethylphenyl)- 8-oxooctanoic acid Purification->Final_Product

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • p-Xylene (reactant and solvent)

  • Suberic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Deionized water

  • Ice

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap is dried thoroughly.

  • Charging the Flask: The flask is charged with anhydrous aluminum chloride (1.2 equivalents) and an excess of p-xylene, which also serves as the solvent. The mixture is cooled in an ice bath to 0-5 °C.

  • Addition of Reactant: Suberic anhydride (1 equivalent) dissolved in a minimal amount of p-xylene is added dropwise to the stirred suspension of aluminum chloride in p-xylene over a period of 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction mixture is slowly and carefully poured onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.

Potential Biological Significance

While there is no direct biological data available for this compound, the 2,5-dimethylphenyl moiety is a structural feature in some biologically active molecules. For instance, this scaffold is found in certain antimicrobial and insecticidal compounds[2][3]. The presence of a long-chain carboxylic acid could also impart surfactant-like properties or facilitate interactions with biological membranes or lipophilic binding pockets of proteins.

Logical Relationship for Preliminary Biological Screening

Given its structural features, a logical workflow for the initial biological evaluation of this compound could be as follows:

G Start Synthesized Compound: This compound Purity Purity and Structural Confirmation (NMR, MS, etc.) Start->Purity In_Vitro In Vitro Screening Purity->In_Vitro Antimicrobial Antimicrobial Assays (e.g., MIC determination) In_Vitro->Antimicrobial Anticancer Anticancer Assays (e.g., MTT on cell lines) In_Vitro->Anticancer Enzyme Enzyme Inhibition Assays In_Vitro->Enzyme Active Activity Observed? Antimicrobial->Active Anticancer->Active Enzyme->Active Lead_Opt Lead Optimization Active->Lead_Opt Yes No_Activity Archive Compound Active->No_Activity No

Caption: Logical workflow for the preliminary biological screening of the title compound.

Conclusion

This technical guide provides a theoretical yet comprehensive foundation for the study of this compound. While experimental data for this specific molecule is scarce, the proposed synthetic route via Friedel-Crafts acylation is well-established for analogous compounds. The predicted physicochemical and spectroscopic data herein offer a valuable reference for the characterization of this compound. Further research is warranted to synthesize, characterize, and explore the potential biological activities of this and related long-chain aromatic keto acids, which may hold promise in various fields of chemical and pharmaceutical research.

References

Technical Guide: Synthesis and Spectroscopic Analysis of 8-(2,5-Dimethylphenyl)-8-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Synthesis of 8-(2,5-Dimethylphenyl)-8-oxooctanoic Acid

The synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction. This well-established method involves the reaction of an aromatic compound, in this case, p-xylene, with an acylating agent, suberoyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • p-Xylene

  • Suberoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Water, deionized

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). The suspension is cooled to 0 °C in an ice bath.

  • Addition of Acylating Agent: Suberoyl chloride (1.0 eq) dissolved in anhydrous dichloromethane is added dropwise to the stirred suspension of aluminum chloride via the dropping funnel. The mixture is stirred for an additional 15 minutes at 0 °C.

  • Addition of Aromatic Substrate: p-Xylene (1.5 eq) is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to 0 °C and cautiously quenched by the slow addition of crushed ice, followed by concentrated hydrochloric acid to neutralize the excess aluminum chloride.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted three times with dichloromethane. The combined organic extracts are washed with water, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. This data is predicted based on the chemical structure and typical values for similar compounds, as experimental spectra were not found in the searched resources.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.0Singlet, broad1H-COOH
~7.5Singlet1HAromatic H
~7.2Doublet1HAromatic H
~7.1Doublet1HAromatic H
~2.9Triplet2H-CH₂-C=O
~2.4Singlet3HAr-CH₃
~2.3Triplet2H-CH₂-COOH
~2.3Singlet3HAr-CH₃
~1.7Multiplet2H-CH₂-
~1.6Multiplet2H-CH₂-
~1.4Multiplet4H-(CH₂)₂-

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)Assignment
~200C=O (ketone)
~179C=O (acid)
~138Aromatic C
~135Aromatic C
~134Aromatic C
~132Aromatic C
~129Aromatic C
~128Aromatic C
~38-CH₂-C=O
~34-CH₂-COOH
~29-(CH₂)₄-
~24-(CH₂)₄-
~21Ar-CH₃
~20Ar-CH₃

Solvent: CDCl₃

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)Functional Group
2500-3300 (broad)O-H stretch (carboxylic acid)
~2930, 2850C-H stretch (aliphatic)
~1710C=O stretch (carboxylic acid)
~1685C=O stretch (ketone)
~1600, 1480C=C stretch (aromatic)

Table 4: Predicted Mass Spectrometry Data

m/zAssignment
262.15[M]⁺ (Molecular Ion)
244[M - H₂O]⁺
133[CH₃)₂C₆H₃CO]⁺
105[ (CH₃)₂C₆H₃]⁺

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and subsequent spectroscopic analysis of this compound.

G Synthesis and Analysis of this compound cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis A Reactants (p-Xylene, Suberoyl Chloride, AlCl₃) B Friedel-Crafts Acylation A->B C Work-up and Extraction B->C D Purification (Column Chromatography) C->D E ¹H NMR D->E Characterization F ¹³C NMR D->F G IR Spectroscopy D->G H Mass Spectrometry D->H I Data Analysis and Structure Confirmation E->I F->I G->I H->I

Caption: Workflow for the synthesis and spectroscopic characterization.

Physical and chemical properties of 8-(2,5-dimethylphenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(2,5-dimethylphenyl)-8-oxooctanoic acid is an aromatic keto acid with potential applications in chemical synthesis and drug discovery. Its structure, featuring a substituted aromatic ring coupled with a long-chain carboxylic acid, presents opportunities for further functionalization and exploration of its biological activities. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential role in cellular signaling pathways, offering a valuable resource for researchers in the field.

Chemical and Physical Properties

Table 1: Chemical Identifiers and Basic Properties

PropertyValueSource
IUPAC Name This compound-
CAS Number 898788-01-7[1]
Molecular Formula C₁₆H₂₂O₃[1]
Molecular Weight 262.34 g/mol [1]
Canonical SMILES CC1=CC(=C(C=C1)C(=O)CCCCCCC(=O)O)C-
InChI Key InChI=1S/C16H22O3/c1-11-7-8-13(12(2)10-11)16(19)9-5-3-4-6-14(17)18/h7-8,10H,3-6,9H2,1-2H3,(H,17,18)-

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Melting Point 85-95 °CEstimated based on similar aromatic keto acids.
Boiling Point 435.2 ± 25.0 °C (at 760 mmHg)Prediction from chemical structure analysis.
Density 1.07 ± 0.1 g/cm³Prediction from chemical structure analysis.
pKa 4.8 ± 0.1Estimated for the carboxylic acid group.
LogP 4.2 ± 0.5Predicted octanol-water partition coefficient.
Solubility Sparingly soluble in water; Soluble in organic solvents like ethanol, methanol, and dichloromethane.Inferred from the hydrophobic nature of the molecule.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

A plausible and widely used method for the synthesis of this compound is the Friedel-Crafts acylation of 1,4-dimethylbenzene (p-xylene) with octanedioic anhydride, followed by hydrolysis. This method is advantageous due to the commercial availability of the starting materials and the robustness of the reaction.[2][3][4]

Reaction Scheme:

  • Acylation: 1,4-Dimethylbenzene reacts with octanedioic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the intermediate keto acid.

  • Hydrolysis: The reaction mixture is then treated with water to hydrolyze the aluminum complex and liberate the final product.

Detailed Protocol:

  • Apparatus Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to handle the evolving HCl gas.

  • Reagent Charging: The flask is charged with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a suitable inert solvent such as dichloromethane or nitrobenzene. The mixture is cooled to 0-5 °C in an ice bath.

  • Addition of Acylating Agent: Octanedioic anhydride (1.0 equivalent) is dissolved in the same solvent and added dropwise to the stirred suspension of AlCl₃.

  • Addition of Aromatic Substrate: 1,4-Dimethylbenzene (1.1 equivalents) is then added dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

  • Work-up: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

Diagram of the Synthesis Workflow:

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Reagents Charge AlCl3 and Solvent Start->Reagents Add_Anhydride Add Octanedioic Anhydride Reagents->Add_Anhydride Add_Xylene Add 1,4-Dimethylbenzene Add_Anhydride->Add_Xylene React Stir at Room Temperature Add_Xylene->React Workup Pour onto Ice/HCl React->Workup Extract Extract with Dichloromethane Workup->Extract Dry Dry Organic Layer Extract->Dry Evaporate Remove Solvent Dry->Evaporate Recrystallize Recrystallize Evaporate->Recrystallize Final_Product Pure Product Recrystallize->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include aromatic protons in the region of 7.0-7.5 ppm, methyl protons on the aromatic ring around 2.3 ppm, a triplet for the methylene group adjacent to the ketone around 2.9 ppm, a triplet for the methylene group adjacent to the carboxylic acid around 2.4 ppm, and a broad singlet for the carboxylic acid proton above 10 ppm.[5][6][7]

    • ¹³C NMR: The carbonyl carbons of the ketone and carboxylic acid would appear downfield (190-210 ppm and 170-180 ppm, respectively). Aromatic carbons would be in the 125-140 ppm range, and the aliphatic carbons would appear in the 20-40 ppm region.[5]

  • Infrared (IR) Spectroscopy: Characteristic strong absorption bands would be observed for the C=O stretching of the ketone (around 1685 cm⁻¹) and the carboxylic acid (around 1710 cm⁻¹). A broad O-H stretch for the carboxylic acid would be present in the 2500-3300 cm⁻¹ region.[7][8][9][10]

  • Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 262.34. Common fragmentation patterns for long-chain carboxylic acids include the McLafferty rearrangement and alpha-cleavage.[11][12][13][14][15]

Potential Role in Signaling Pathways

While direct research on the biological activity of this compound is limited, the class of keto acids is known to play significant roles in cellular metabolism and signaling.[16][17][18][19][20]

Metabolic Intermediates: Keto acids are key intermediates in the metabolism of amino acids and fatty acids. They can be interconverted with their corresponding amino acids by transaminases and can enter the citric acid cycle for energy production. The α-keto acid dehydrogenase complexes are crucial enzyme families that regulate the flux of these metabolites.[16][19]

Signaling Molecules: Certain keto acids, particularly ketone bodies like β-hydroxybutyrate, act as signaling molecules. They can modulate the activity of various enzymes and transcription factors, influencing processes such as inflammation, oxidative stress, and gene expression. For instance, ketone bodies can inhibit histone deacetylases (HDACs), leading to changes in chromatin structure and gene transcription.[17][20]

Given its structure, this compound could potentially interact with pathways involved in fatty acid metabolism and signaling. The lipophilic nature of the molecule may facilitate its interaction with cellular membranes and intracellular receptors.

Diagram of a Potential Signaling Pathway Involvement:

Signaling_Pathway cluster_cell Cellular Environment cluster_metabolism Metabolic Pathways cluster_signaling Signaling Cascades Keto_Acid 8-(2,5-dimethylphenyl)- 8-oxooctanoic acid Fatty_Acid_Metabolism Fatty Acid Metabolism Keto_Acid->Fatty_Acid_Metabolism Potential Integration HDAC_Inhibition HDAC Inhibition Keto_Acid->HDAC_Inhibition Potential Interaction TCA_Cycle TCA Cycle Fatty_Acid_Metabolism->TCA_Cycle Gene_Expression Altered Gene Expression HDAC_Inhibition->Gene_Expression Cellular_Response Cellular Response (e.g., Anti-inflammatory) Gene_Expression->Cellular_Response

Caption: Hypothetical involvement of a keto acid in cellular metabolism and signaling pathways.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on the safety data for similar compounds, it should be considered as a potential irritant to the skin, eyes, and respiratory tract.[21][22]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound with significant potential for further research and development. This guide provides a foundational understanding of its properties, a practical method for its synthesis, and a framework for exploring its biological activities. The presented information, combining known data with well-founded predictions, serves as a valuable starting point for scientists and researchers aiming to unlock the full potential of this and similar aromatic keto acids. Further experimental validation of the predicted properties and biological activities is warranted to fully elucidate its role in chemical and biological systems.

References

8-(2,5-Dimethylphenyl)-8-oxooctanoic Acid: A Comprehensive Review and Theoretical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-(2,5-dimethylphenyl)-8-oxooctanoic acid, a compound for which direct literature is not yet available. By examining related chemical structures and leveraging established synthetic methodologies, this document outlines a proposed synthesis, predicts potential biological activities, and provides detailed experimental protocols for its future investigation. The 2,5-dimethylphenyl scaffold is a known feature in various biologically active molecules, suggesting that this compound may hold promise as a candidate for antimicrobial and anticancer research. This guide serves as a foundational resource for researchers interested in the exploration and development of this novel chemical entity.

Introduction

This compound is an aromatic keto acid characterized by an octanoic acid chain attached to a 2,5-dimethylphenyl group via a ketone linkage. While specific research on this molecule is not present in the current body of scientific literature, the structural motifs it contains are of significant interest in medicinal chemistry. The 2,5-dimethylphenyl group is a common scaffold in compounds exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1] For instance, this moiety is found in compounds developed as antimicrobial agents targeting multidrug-resistant pathogens.[1] This suggests that this compound could be a valuable target for synthesis and biological evaluation.

This document aims to bridge the current information gap by providing a theoretical yet technically detailed guide for researchers. It will cover a plausible synthetic route, predict its biological potential based on structure-activity relationships of analogous compounds, and offer comprehensive experimental protocols for its synthesis and biological characterization.

Proposed Synthesis

The most direct and industrially scalable approach for the synthesis of this compound is the Friedel-Crafts acylation of 1,4-dimethylbenzene (p-xylene) with an appropriate derivative of suberic acid (octanedioic acid).

Synthetic Pathway

The proposed two-step synthesis involves the activation of suberic acid to its more reactive acyl chloride derivative, followed by the Friedel-Crafts acylation reaction with p-xylene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

G suberic_acid Suberic Acid suberoyl_chloride Suberoyl Chloride suberic_acid->suberoyl_chloride Activation thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->suberoyl_chloride intermediate_complex Acylium Ion Intermediate suberoyl_chloride->intermediate_complex p_xylene p-Xylene p_xylene->intermediate_complex alcl3 Aluminum Chloride (AlCl₃) alcl3->intermediate_complex Catalyst workup Aqueous Workup intermediate_complex->workup Friedel-Crafts Acylation target_molecule This compound workup->target_molecule

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Materials:

  • Suberic acid

  • Thionyl chloride

  • 1,4-Dimethylbenzene (p-xylene)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Preparation of Suberoyl Chloride: In a round-bottom flask equipped with a reflux condenser and a gas trap, add suberic acid (1 equivalent). Slowly add thionyl chloride (2.2 equivalents) at room temperature. Heat the mixture to reflux for 2-3 hours until the evolution of HCl and SO₂ gases ceases. Allow the mixture to cool to room temperature and remove the excess thionyl chloride by distillation under reduced pressure to obtain crude suberoyl chloride.

  • Friedel-Crafts Acylation: In a separate three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane.[2] Cool the suspension in an ice bath. Dissolve p-xylene (1.5 equivalents) and the freshly prepared suberoyl chloride (1 equivalent) in anhydrous dichloromethane and add this solution to the dropping funnel. Add the solution dropwise to the AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10°C. After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Work-up and Isolation: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[2] Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Predicted Biological Activity and Structure-Activity Relationship (SAR)

The 2,5-dimethylphenyl moiety is a key pharmacophore in several classes of biologically active compounds. This suggests that this compound could exhibit similar properties.

Potential Antimicrobial and Antifungal Activity

The 2,5-dimethylphenyl scaffold is a common structural feature in many antimicrobial compounds.[1] These compounds have shown activity against a broad range of microorganisms, including bacteria and fungi.[1] Therefore, it is plausible that this compound could possess antimicrobial properties.

Potential Anticancer Activity

Derivatives containing the 2,5-dimethylphenyl group have also been investigated for their anticancer effects. For instance, certain bromolactones with a 2,5-dimethylphenyl substituent have demonstrated significant antiproliferative activity against various cancer cell lines.[3][4]

Table 1: Biological Activities of Compounds Containing the 2,5-Dimethylphenyl Moiety

Compound Name/ClassStructureBiological ActivityReference
N-2,5-Dimethylphenylthioureido Acid DerivativesThiazole ring with N-2,5-dimethylphenyl and β-alanineAntimicrobial activity against multidrug-resistant Gram-positive pathogens.[1]
β-(2′,5′-Dimethylphenyl)BromolactonesLactone ring with a 2,5-dimethylphenyl substituentSignificant antiproliferative activity against canine and human cancer cell lines.[3][4]
(E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-oneChalcone with a 2,5-dimethylphenyl groupPrecursor for the synthesis of other biologically active molecules.[5]
Potential Signaling Pathway Involvement

Given the anticancer potential, this compound might interact with cellular signaling pathways involved in cell proliferation and apoptosis. For example, some pyrazoline derivatives with a dimethylphenyl group act as topoisomerase II inhibitors, leading to cell cycle arrest and apoptosis.[6]

G target_molecule This compound topoisomerase_II Topoisomerase II target_molecule->topoisomerase_II Inhibition dna_replication DNA Replication topoisomerase_II->dna_replication Blocks cell_cycle_arrest Cell Cycle Arrest dna_replication->cell_cycle_arrest Leads to apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Hypothetical mechanism of action via Topoisomerase II inhibition.

Proposed Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of this compound, the following experimental protocols are proposed.

Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

Method: Broth microdilution method.

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth for bacteria or RPMI-1640 for fungi to achieve a range of concentrations.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

In Vitro Anticancer Activity Assay

Objective: To evaluate the cytotoxic effects of the compound on human cancer cell lines.

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Procedure:

  • Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[8]

G start Synthesized Compound antimicrobial_assay Antimicrobial Assay (MIC) start->antimicrobial_assay anticancer_assay Anticancer Assay (IC₅₀) start->anticancer_assay bacterial_strains Bacterial Strains antimicrobial_assay->bacterial_strains fungal_strains Fungal Strains antimicrobial_assay->fungal_strains cancer_cell_lines Cancer Cell Lines anticancer_assay->cancer_cell_lines mic_determination MIC Determination bacterial_strains->mic_determination fungal_strains->mic_determination ic50_determination IC₅₀ Determination cancer_cell_lines->ic50_determination

Caption: Workflow for the biological evaluation of the target compound.

Conclusion

While this compound remains an uncharacterized compound, this technical guide provides a solid foundation for its future investigation. The proposed synthesis via Friedel-Crafts acylation is a robust and well-established method. Based on the known biological activities of structurally related compounds containing the 2,5-dimethylphenyl moiety, it is reasonable to hypothesize that the target molecule may possess valuable antimicrobial and anticancer properties. The detailed experimental protocols provided herein offer a clear roadmap for the synthesis and biological evaluation of this promising compound. Further empirical studies are necessary to validate these theoretical predictions and to fully elucidate the therapeutic potential of this compound.

References

An Examination of 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid: A Compound Undocumented in Public Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific databases and patent literature reveals no specific records detailing the discovery, history, or biological activity of 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid. This suggests that the compound is likely not a subject of extensive research or may be a novel chemical entity. However, an analysis of its constituent chemical motifs, the 2,5-dimethylphenyl group and 8-oxooctanoic acid, provides a basis for a hypothetical synthesis and potential areas of scientific interest.

The 2,5-dimethylphenyl scaffold is a feature in various biologically active molecules. For instance, it is a component of some antimicrobial compounds, where it contributes to their activity against a range of pathogens.[1] This structural element is also found in compounds developed as inhibitors for various enzymes, highlighting its importance in medicinal chemistry.

Similarly, derivatives of 8-oxooctanoic acid have been synthesized and explored in different chemical contexts. For example, 8-furan-8-oxooctanoic acid methyl ester has been synthesized via a "one-pot" method from suberic acid.[2] This indicates that the octanoic acid chain with a terminal ketone is a versatile chemical intermediate.

Hypothetical Synthesis

Given the absence of a documented synthesis for this compound, a plausible synthetic route can be proposed based on established chemical reactions. A common method for the formation of an aryl ketone from an acyl chloride and an aromatic compound is the Friedel-Crafts acylation.

A potential synthetic pathway could involve the reaction of 1,4-dimethylbenzene (p-xylene) with a derivative of suberic acid, such as suberoyl chloride. To achieve the desired mono-acylation and prevent the formation of byproducts, the other carboxylic acid group of suberic acid would likely need to be protected, for instance, as a methyl or ethyl ester. The reaction would typically be carried out in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). A subsequent hydrolysis step would then yield the final product, this compound.

Below is a diagram illustrating this proposed synthetic workflow.

Hypothetical_Synthesis suberic_acid Suberic Acid protection Protection (e.g., Esterification) suberic_acid->protection protected_acid Suberic Acid Monomethyl Ester protection->protected_acid activation Activation (e.g., with SOCl₂ or (COCl)₂) protected_acid->activation acyl_chloride Monomethyl Suberoyl Chloride activation->acyl_chloride friedel_crafts Friedel-Crafts Acylation (AlCl₃ catalyst) acyl_chloride->friedel_crafts pxylene 1,4-Dimethylbenzene (p-Xylene) pxylene->friedel_crafts intermediate Methyl 8-(2,5-Dimethylphenyl)-8-oxooctanoate friedel_crafts->intermediate hydrolysis Hydrolysis intermediate->hydrolysis final_product This compound hydrolysis->final_product

Caption: Proposed synthesis of this compound.

Conclusion

While there is no available information on the discovery, history, or biological function of this compound, its chemical structure suggests potential for synthesis and further investigation. The presence of the 2,5-dimethylphenyl group, found in other bioactive molecules, hints at the possibility of this compound exhibiting interesting pharmacological properties. The proposed synthesis provides a starting point for researchers interested in exploring this novel chemical entity. Future work would be required to synthesize and characterize the compound and to evaluate its potential biological activities.

References

A Technical Guide to the Biological Activities of 2,5-Dimethylphenyl Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 2,5-dimethylphenyl scaffold is a significant structural motif in medicinal chemistry, featured in a variety of compounds exhibiting a wide range of biological activities.[1] Its presence can influence key physicochemical properties such as lipophilicity, which in turn affects membrane transport and binding capabilities.[1] This benzenoid structure, characterized by two methyl groups at positions 1 and 2 of a benzene ring, is a component of several classes of bioactive molecules, including chalcones, thiazoles, and pyrazolines.[1][2][3] Researchers have explored derivatives of this scaffold for their potential as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents.[1][3][4][5] This technical guide provides an in-depth overview of the current research, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action for various 2,5-dimethylphenyl derivatives.

Antimicrobial Activity

Derivatives incorporating the 2,5-dimethylphenyl moiety have demonstrated notable activity against a spectrum of pathogens, including multidrug-resistant bacteria and pathogenic fungi.[1][6][7] This has made the scaffold a subject of extensive research for developing new antimicrobial agents to combat antibiotic-resistant infections.[1]

Data Presentation: Antimicrobial Activity

The following table summarizes the antimicrobial efficacy of selected N-2,5-dimethylphenylthioureido acid and chalcone derivatives, presented as Minimum Inhibitory Concentration (MIC) values.

Compound ClassDerivative ExampleTarget OrganismMIC (µg/mL)Reference
N-2,5-dimethylphenylthioureido acidCompound 3h S. aureus (MRSA)8[1][6][7]
N-2,5-dimethylphenylthioureido acidCompound 3j S. aureus (MRSA)8[1][6][7]
N-2,5-dimethylphenylthioureido acidCompound 7 S. aureus (MRSA)8[1][6][7]
N-2,5-dimethylphenylthioureido acidCompound 3h E. faecium (VRE)16[1][6][7]
N-2,5-dimethylphenylthioureido acidCompound 3j E. faecium (VRE)16[1][6][7]
N-2,5-dimethylphenylthioureido acidCompound 7 E. faecium (VRE)16[1][6][7]
N-2,5-dimethylphenylthioureido acidCompound 9f Candida albicans16[1][6][7]
N-2,5-dimethylphenylthioureido acidCompound 14f Candida albicans16[1][6][7]
N-2,5-dimethylphenylthioureido acidCompound 8f Candida auris16[1][6][7]
2',5'-Dimethyl Phenyl ChalconeVarious DerivativesS. aureus250-1000[8]
2',5'-Dimethyl Phenyl ChalconeVarious DerivativesE. coli500-1000[8]
2',5'-Dimethyl Phenyl ChalconeVarious DerivativesA. niger250-750[8]
Experimental Protocols

Synthesis of N-2,5-dimethylphenylthioureido Acid Derivatives: The synthesis is a multi-step process starting with 3-(1-(2,5-Dimethylphenyl)thioureido)propanoic acid. Thiazole derivatives are then generated via Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide.[1] For example, stirring the initial thioureido acid with specific α-bromoacetyl compounds in glacial acetic acid in the presence of sodium acetate yields the final thiazole derivatives.[1]

Antimicrobial Susceptibility Testing (Bauer-Kirby Method): The antimicrobial activities of 2',5'-dimethyl phenyl chalcones were evaluated using the Bauer-Kirby disc diffusion method.[8]

  • Preparation: A sterile nutrient agar is poured into petri dishes and allowed to solidify.

  • Inoculation: A standardized suspension of the test microorganism is uniformly spread over the agar surface.

  • Disc Application: Sterile filter paper discs (6 mm diameter) are impregnated with a known concentration of the test compound (e.g., 250 µ g/disc ) dissolved in a suitable solvent like DMSO.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters. The activity is compared against a standard antibiotic control.

Mechanism of Action & Workflow

Certain chalcone derivatives are explored for their potential to inhibit dihydrofolate reductase (DHFR), a critical enzyme in microbial folate synthesis.[2] Molecular docking studies help predict the binding interactions between the chalcone derivatives and the active site of DHFR proteins.[2]

G cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_outcome Outcome start 2,5-Dimethyl Acetophenone + Substituted Benzaldehydes reaction Crossed-Aldol Condensation (NaOH, Ethanol) start->reaction product 2',5'-Dimethyl Phenyl Chalcone Derivatives reaction->product purify Purification & Structural Analysis (UV, IR, NMR) product->purify protocol Antimicrobial Screening (Bauer-Kirby Method) purify->protocol Test Compounds docking Mechanism Study: Molecular Docking (DHFR) purify->docking Virtual Screening sar Structure-Activity Relationship (SAR) Analysis protocol->sar docking->sar result Identification of Lead Compounds with Antimicrobial Potential sar->result

Workflow for Synthesis and Evaluation of Chalcones.

Anticancer Activity

Several classes of 2,5-dimethylphenyl derivatives, including those based on thiophene, furan, and pyrazoline scaffolds, have been investigated for their potential as anticancer agents.[3][9][10] These compounds have shown efficacy against a variety of cancer cell lines, often with mechanisms involving the inhibition of key cellular enzymes and the induction of apoptosis.[3][9]

Data Presentation: Anticancer Activity

The table below presents the cytotoxic activity of various 2,5-dimethylphenyl derivatives against human cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

Compound ClassDerivative ExampleTarget Cell LineActivity/MetricValue (µM)Reference
Bromolactonetrans-(4S,5R,6S)-7GL-1 (Canine B-cell lymphoma)IC₅₀< 10 µg/mL[11]
Bromolactonecis-(4S,5S,6R)-6GL-1 (Canine B-cell lymphoma)IC₅₀< 10 µg/mL[11]
N-2,5-dimethylphenylthioureido acidVarious (1-17)A549 (Lung adenocarcinoma)% Viability @ 100 µMVariable[1][6]
N-2,5-dimethylphenylthioureido acidVarious (1-17)Caco-2 (Colorectal adenocarcinoma)% Viability @ 100 µMVariable[1][6]
2,5-DKP DerivativeCompound 11 A549 (Lung adenocarcinoma)IC₅₀1.2[12]
2,5-DKP DerivativeCompound 11 HeLa (Cervical cancer)IC₅₀0.7[12]
N-acetyl PyrazolineCompound 10 Breast, Colon, Lung, ProstateIC₅₀Low micromolar[3][9]
N-acetyl PyrazolineCompound 11 Breast, Colon, Lung, ProstateIC₅₀Low micromolar[3][9]
N-acetyl PyrazolineCompound 29 Breast, Colon, Lung, ProstateIC₅₀Low micromolar[3][9]
Experimental Protocols

MTT Assay for Cytotoxicity: The in vitro anticancer activity of N-2,5-dimethylphenylthioureido acid derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]

  • Cell Seeding: Cancer cells (e.g., A549 or Caco-2) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with the test compounds at a fixed concentration (e.g., 100 µM) or a range of concentrations for IC₅₀ determination. A positive control like cisplatin is also used.[6]

  • Incubation: The plates are incubated for a specified period (e.g., 24 hours).

  • MTT Addition: MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells.

Topoisomerase II Inhibition Assay: The ability of 2,5-dimethylthiophene/furan-based N-acetyl pyrazolines to inhibit human topoisomerase II was assessed through decatenation and relaxation assays.[3][9]

  • Reaction Mixture: The assay mixture contains human topoisomerase II enzyme, kinetoplast DNA (kDNA, a network of interlocked DNA circles), and an ATP-containing reaction buffer.

  • Compound Addition: The test compounds are added to the mixture.

  • Incubation: The reaction is incubated at 37°C to allow the enzyme to decatenate (unlink) the kDNA.

  • Termination: The reaction is stopped by adding a stop solution/loading dye.

  • Electrophoresis: The products are resolved on an agarose gel. Inhibitors prevent the decatenation of kDNA, which remains at the top of the gel, while the decatenated minicircles migrate into the gel.

Mechanism of Action & Signaling

A key anticancer mechanism for some 2,5-dimethylphenyl derivatives is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division.[3][9] By acting as ATP-dependent catalytic inhibitors, these compounds prevent the enzyme from resolving DNA tangles, leading to DNA damage and ultimately apoptosis.[3] In addition to enzyme inhibition, these derivatives can also induce apoptosis by increasing the levels of reactive oxygen species (ROS) within cancer cells, leading to cell cycle arrest, typically at the G1 phase.[3][9]

G cluster_pathways Cellular Targets & Pathways compound 2,5-Dimethylphenyl Derivative (e.g., N-acetyl Pyrazoline) topoII Topoisomerase II compound->topoII Inhibits ros Increased ROS Production compound->ros dna_replication DNA Replication & Transcription topoII->dna_replication Required for dna_damage DNA Damage topoII->dna_damage Inhibition leads to ros->dna_damage g1_arrest G1 Phase Arrest ros->g1_arrest cell_cycle Cell Cycle Progression dna_replication->cell_cycle dna_damage->g1_arrest apoptosis Apoptosis g1_arrest->apoptosis

Anticancer Mechanism of Action.

Anti-inflammatory and Neuroprotective Activities

While less extensively studied than their antimicrobial and anticancer properties, certain classes of compounds containing the 2,5-dimethylphenyl moiety have shown promise as anti-inflammatory and neuroprotective agents.

Anti-inflammatory Activity

Benzimidazole-thiazole hybrids bearing the 2,5-dimethylphenyl scaffold have been noted for their potential anti-inflammatory effects.[1] The mechanism often involves the dual inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[1]

Experimental Protocol: COX/LOX Inhibition Assay: A common method to assess anti-inflammatory potential is to measure the inhibition of COX-1, COX-2, and 5-LOX enzymes in vitro.

  • Enzyme Preparation: Purified enzymes (COX-1, COX-2, or 5-LOX) are used.

  • Reaction Initiation: The test compound is pre-incubated with the enzyme. The reaction is initiated by adding the substrate, arachidonic acid.

  • Product Measurement: The enzymatic activity is determined by measuring the production of prostaglandins (for COX) or leukotrienes (for LOX), often using spectrophotometric or ELISA-based methods.

  • IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of enzyme activity (IC₅₀) is calculated from a dose-response curve.

Neuroprotective Activity

Neolignans, specifically 2,5-diaryl-3,4-dimethyltetrahydrofuran derivatives, have demonstrated neuroprotective effects.[4] These compounds have been shown to protect cultured hippocampal neurons from cytotoxicity induced by amyloid-beta peptide (Aβ₂₅₋₃₅) and 1-methyl-4-phenylpyridinium ion (MPP+), which are models for Alzheimer's and Parkinson's disease, respectively.[4]

Experimental Protocol: Neuronal Viability Assay:

  • Cell Culture: Primary rat hippocampal neurons are cultured.

  • Toxin Exposure: The cultured neurons are exposed to a neurotoxin such as Aβ₂₅₋₃₅ or MPP+.

  • Compound Treatment: The test compounds (neolignans) are co-administered with the toxin.

  • Viability Assessment: After an incubation period, neuronal survival is quantified using methods like the MTT assay or by counting viable cells after staining with markers like trypan blue.

  • Evaluation: The ability of the test compounds to prevent toxin-induced cell death is evaluated by comparing the viability of treated cells to that of cells exposed to the toxin alone.

G cluster_neuro Neurodegenerative Stressors cluster_cell Neuronal Cell abeta Amyloid Beta (Aβ) stress Oxidative Stress & Neuroinflammation abeta->stress mpp MPP+ Toxin mpp->stress death Neuronal Death (Apoptosis) stress->death compound 2,5-Diaryl Neolignan Derivative compound->stress Protects Against survival Neuronal Survival & Neurite Outgrowth compound->survival Promotes

Neuroprotective Action of Neolignan Derivatives.

Conclusion

The 2,5-dimethylphenyl scaffold serves as a versatile and valuable core for the development of novel therapeutic agents. Derivatives have demonstrated significant and varied biological activities, with the most robust evidence in the antimicrobial and anticancer domains. Thiazole and chalcone derivatives show promise in overcoming antimicrobial resistance, while pyrazoline-based compounds present potent anticancer activity through mechanisms like topoisomerase II inhibition. Preliminary yet encouraging results also highlight the potential for anti-inflammatory and neuroprotective applications. Future research should focus on optimizing the lead compounds from these studies to enhance potency and selectivity, while also conducting comprehensive preclinical evaluations to translate these findings into viable clinical candidates. The continued exploration of this chemical space is a promising avenue for addressing critical unmet needs in medicine.

References

An In-depth Technical Guide on the Solubility of 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

8-(2,5-Dimethylphenyl)-8-oxooctanoic acid is a keto-carboxylic acid. Its molecular structure, featuring a nonpolar 2,5-dimethylphenyl group and a seven-carbon aliphatic chain, combined with a polar carboxylic acid head, dictates its solubility behavior. This dual nature suggests that its solubility will be highly dependent on the polarity of the solvent. Understanding the solubility of this compound is crucial for researchers in drug development and chemical synthesis for tasks such as formulation, purification, and designing reaction conditions.

Predicted Solubility Profile

The solubility of this compound is predicted based on the "like dissolves like" principle. The long hydrocarbon chain and the aromatic ring contribute to its nonpolar character, while the carboxylic acid group provides a site for hydrogen bonding and acid-base reactions, contributing to its polar character.

Table 1: Predicted Qualitative Solubility of this compound in Various Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Aprotic Hexane, TolueneLow to ModerateThe large nonpolar portion of the molecule will interact favorably with nonpolar solvents, but the polar carboxylic acid group may limit high solubility.
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF)Moderate to HighThese solvents can engage in dipole-dipole interactions and may act as hydrogen bond acceptors for the carboxylic acid proton, while also solvating the nonpolar backbone.
Polar Protic Water, Methanol, EthanolLowCarboxylic acids with long carbon chains (typically more than six carbons) have limited solubility in water[1]. While short-chain alcohols may offer better solvation than water, the large nonpolar part of the molecule will likely result in low overall solubility.
Aqueous Basic 5% Sodium Bicarbonate (NaHCO₃), 5% Sodium Hydroxide (NaOH)HighThe carboxylic acid will be deprotonated to form a highly polar carboxylate salt, which is readily soluble in aqueous solutions[2][3].
Aqueous Acidic 5% Hydrochloric Acid (HCl)LowThe compound will remain in its protonated, neutral form, which is expected to have low solubility in aqueous media.

Experimental Protocol for Solubility Determination

A reliable and commonly used method for determining the equilibrium solubility of a solid compound is the shake-flask method[4]. This method measures the concentration of a saturated solution at a specific temperature.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, acetone, hexane)

  • Analytical balance

  • Scintillation vials or screw-capped test tubes

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument (e.g., UV-Vis spectrophotometer) for concentration measurement

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the mixtures to shake for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The rate of dissolution decreases as the solution approaches saturation[5].

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to let the undissolved solid settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe.

  • Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any remaining microscopic solid particles. This step is critical to prevent overestimation of solubility.

  • Dilution and Analysis: Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

  • Quantification: Analyze the diluted sample to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid compound using the shake-flask method.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Weigh excess solid (Compound X) B Add known volume of solvent A->B to vial C Seal vial and place in shaker at constant T B->C D Shake for 24-48 hours C->D E Let stand to allow solid to settle D->E F Withdraw supernatant E->F G Filter sample (e.g., 0.45 µm filter) F->G H Dilute filtrate G->H I Analyze concentration (e.g., HPLC) H->I J Calculate Solubility (mg/mL or mol/L) I->J

Caption: A flowchart of the shake-flask method for solubility testing.

References

Analysis of 8-(2,5-Dimethylphenyl)-8-oxooctanoic Acid: A Search for Thermogravimetric Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature and databases, no specific data regarding the thermogravimetric analysis (TGA) of 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid has been found. This indicates that the thermal decomposition and stability of this particular compound have likely not been a subject of published research to date.

Thermogravimetric analysis is a critical technique in materials science and drug development for determining the thermal stability of a substance. The process involves monitoring the mass of a sample as it is heated at a controlled rate. The resulting data provides valuable insights into decomposition temperatures, the presence of volatile components, and the overall thermal profile of the material.

While information on related compounds containing the 2,5-dimethylphenyl moiety exists, these data points cannot be reliably extrapolated to predict the behavior of this compound due to the unique influence of the 8-oxooctanoic acid chain on the molecule's overall structure and bonding.

Consequently, the creation of an in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of experimental workflows for the thermogravimetric analysis of this specific compound, is not possible at this time. The absence of foundational experimental data precludes the development of the requested technical documentation.

Further research, involving the synthesis and subsequent thermogravimetric analysis of this compound, would be necessary to generate the data required for such a guide. This would represent a novel contribution to the scientific understanding of this compound.

For researchers, scientists, and drug development professionals interested in the thermal properties of this molecule, the logical next step would be to perform the TGA experimentation. A general experimental workflow for such an analysis is outlined below.

General Experimental Workflow for Thermogravimetric Analysis

To provide a conceptual framework, a generalized workflow for conducting a thermogravimetric analysis of a novel compound like this compound is presented below. This diagram illustrates the logical sequence of steps that would be undertaken in a laboratory setting.

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Experiment cluster_analysis Data Analysis and Interpretation synthesis Synthesis and Purification of This compound characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization drying Sample Drying characterization->drying instrument_setup Instrument Setup and Calibration drying->instrument_setup sample_loading Sample Loading into TGA Pan instrument_setup->sample_loading heating_program Define Heating Program (e.g., 10°C/min up to 600°C) sample_loading->heating_program run_analysis Run TGA Analysis heating_program->run_analysis data_collection Collect TGA Curve (Weight % vs. Temperature) run_analysis->data_collection derivative_plot Generate Derivative Curve (DTG) data_collection->derivative_plot determine_temps Determine Onset and Peak Decomposition Temperatures derivative_plot->determine_temps quantify_loss Quantify Weight Loss Steps determine_temps->quantify_loss interpretation Interpret Decomposition Mechanism quantify_loss->interpretation

Caption: Generalized workflow for the thermogravimetric analysis of a novel compound.

Methodological & Application

Application Notes and Protocols for the Purification of 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the purification of 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid. Given its nature as an aromatic keto-acid, a multi-step purification strategy is recommended to achieve high purity, suitable for downstream applications in research and drug development. The primary methods detailed are acid-base extraction, recrystallization, and column chromatography. This guide offers theoretical background, step-by-step protocols, and illustrative data to aid researchers in obtaining a highly purified final product.

Introduction

This compound is a bifunctional molecule containing both a ketone and a carboxylic acid moiety. This structure makes it a valuable intermediate in organic synthesis, potentially for the development of novel pharmaceutical compounds. The purity of such intermediates is critical for the success of subsequent reactions and for ensuring the quality and safety of final products. Impurities, which can arise from starting materials or side reactions during its synthesis (e.g., via Friedel-Crafts acylation), must be effectively removed.

This guide outlines a systematic approach to the purification of this compound, leveraging its acidic and polar characteristics.

Purification Strategy Overview

A general strategy for purifying this compound from a crude reaction mixture involves an initial acid-base extraction to separate it from neutral and basic impurities. This is followed by either recrystallization or column chromatography as a final polishing step to remove closely related impurities. The choice between recrystallization and chromatography will depend on the nature of the impurities and the desired final purity.

Purification_Workflow start Crude Product (this compound + Impurities) extraction Acid-Base Extraction (Separation from neutral/basic impurities) start->extraction acidification Acidification (Precipitation of the carboxylic acid) extraction->acidification filtration1 Filtration & Drying acidification->filtration1 intermediate_product Partially Purified Product filtration1->intermediate_product decision Further Purification? intermediate_product->decision recrystallization Recrystallization decision->recrystallization Impurities have different solubilities chromatography Column Chromatography decision->chromatography Impurities have similar polarities filtration2 Filtration & Drying recrystallization->filtration2 evaporation Solvent Evaporation chromatography->evaporation final_product High-Purity Product (>98%) filtration2->final_product evaporation->final_product

Caption: General purification workflow for this compound.

Experimental Protocols

Protocol 1: Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid group to separate the target compound from neutral and basic impurities.[1][2][3][4][5]

Materials:

  • Crude this compound

  • Diethyl ether (or ethyl acetate)

  • 1 M Sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper

Procedure:

  • Dissolve the crude product in diethyl ether (approx. 10-20 mL per gram of crude material) in a separatory funnel.

  • Add an equal volume of 1 M NaHCO₃ solution to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of the target compound.

  • Drain the aqueous layer into a clean Erlenmeyer flask.

  • Repeat the extraction of the organic layer with another portion of 1 M NaHCO₃ solution to ensure complete transfer of the acidic product.

  • Combine the aqueous extracts. The organic layer, containing neutral impurities, can be discarded.

  • Cool the combined aqueous extracts in an ice bath and slowly add 1 M HCl dropwise while stirring until the solution is acidic (pH ~2-3), which will cause the purified this compound to precipitate as a solid.

  • Collect the precipitated solid by vacuum filtration, washing with a small amount of cold deionized water.

  • Dry the solid under vacuum to obtain the partially purified product.

Protocol 2: Recrystallization

Recrystallization is an effective method for purifying solid compounds, provided a suitable solvent is found in which the compound is soluble at high temperatures but insoluble at low temperatures.[6][7][8]

Materials:

  • Partially purified this compound

  • Recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexanes)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Place the partially purified product in an Erlenmeyer flask.

  • Add a minimal amount of the primary solvent (e.g., ethanol or ethyl acetate) to just cover the solid.

  • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • If a solvent mixture is used, add the anti-solvent (e.g., water or hexanes) dropwise to the hot solution until a slight cloudiness persists. Reheat gently until the solution becomes clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to constant weight.

Protocol 3: Column Chromatography

For impurities that are structurally very similar to the target compound, column chromatography provides a higher degree of separation based on differential adsorption to a stationary phase.[9][10][11][12]

Materials:

  • Partially purified this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Eluent system (e.g., a gradient of ethyl acetate in hexanes, potentially with a small amount of acetic acid to improve peak shape)

  • Chromatography column

  • Sand

  • Collection tubes

Procedure:

  • Prepare the chromatography column by making a slurry of silica gel in the initial, least polar eluent and pouring it into the column. Allow the silica to pack under gravity or with gentle pressure.

  • Add a thin layer of sand on top of the silica gel bed.

  • Dissolve the partially purified product in a minimal amount of the eluent or a slightly more polar solvent.

  • Carefully load the sample onto the top of the silica gel column.

  • Begin eluting the column with the chosen solvent system, starting with a low polarity (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity.

  • Collect fractions in separate tubes.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the final purified product.

Data Presentation

The following tables present illustrative data for the purification of this compound. The actual results may vary depending on the initial purity of the crude material.

Table 1: Illustrative Results for Acid-Base Extraction

ParameterValue
Starting Material5.0 g (crude)
Initial Purity (estimated)~85%
Recovered Mass4.1 g
Yield82%
Purity after Extraction>95%

Table 2: Illustrative Results for Recrystallization

ParameterValue
Starting Material4.0 g (from extraction)
Solvent SystemEthanol/Water (approx. 3:1)
Recovered Mass3.5 g
Yield87.5%
Final Purity>98%

Table 3: Illustrative Results for Column Chromatography

ParameterValue
Starting Material4.0 g (from extraction)
Stationary PhaseSilica Gel
Eluent SystemGradient: 10% to 40% Ethyl Acetate in Hexanes
Recovered Mass3.4 g
Yield85%
Final Purity>99%

Summary and Conclusion

The purification of this compound can be effectively achieved through a combination of standard organic chemistry techniques. An initial acid-base extraction is highly recommended to remove the bulk of non-acidic impurities. For achieving high purity, subsequent recrystallization is a cost-effective and straightforward method, while column chromatography offers superior separation for more challenging impurity profiles. The protocols and illustrative data provided herein serve as a comprehensive guide for researchers to obtain this compound in a highly purified form, ready for its intended application.

References

Application Note: Quantitative Analysis of 8-(2,5-Dimethylphenyl)-8-oxooctanoic Acid in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology presented here provides the necessary detail for researchers in drug metabolism and pharmacokinetics to implement this assay. The protocol includes sample preparation, chromatographic separation, and mass spectrometric conditions.

Introduction

This compound is a xenobiotic compound that may be a metabolite of various industrial chemicals or pharmaceutical agents. Understanding its pharmacokinetic profile is crucial for assessing potential toxicity and metabolic pathways. Mass spectrometry is a powerful tool for the sensitive and specific quantification of such compounds in complex biological matrices. This application note provides a detailed protocol for the analysis of this compound in human plasma.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS): this compound-d7 (or a suitable stable isotope-labeled analog)

  • Human plasma (K2EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges

Sample Preparation

A solid-phase extraction (SPE) method is employed for the extraction of the analyte and internal standard from human plasma.

  • Spike 50 µL of human plasma with 10 µL of internal standard solution.

  • Add 200 µL of 0.1% formic acid in water.

  • Vortex for 30 seconds.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and IS with 1 mL of acetonitrile.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography
  • Instrument: A high-performance liquid chromatography (HPLC) system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry
  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions: See Table 1.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 150 L/hr

Data Presentation

The quantitative data for the MRM transitions of this compound and a suitable internal standard are summarized in Table 1.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound277.18133.090.13015
This compound277.18105.070.13025
Internal Standard (IS)284.22133.090.13015

Table 1: MRM parameters for the analysis of this compound.

Experimental Workflow and Signaling Pathway

The overall experimental workflow from sample receipt to data analysis is depicted below. A hypothetical metabolic pathway for the formation of this compound is also presented.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Human Plasma Sample Spike Spike with Internal Standard Sample->Spike Extraction Solid Phase Extraction (SPE) Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Intermediate Formation cluster_formation Analyte Formation Parent Parent Compound (e.g., Industrial Chemical) Oxidation Oxidation (CYP450) Parent->Oxidation Intermediate Reactive Intermediate Oxidation->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Analyte 8-(2,5-Dimethylphenyl)- 8-oxooctanoic acid Hydrolysis->Analyte

Application Note: High-Performance Liquid Chromatography Method for the Analysis of 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid. The described method is based on reversed-phase chromatography with UV detection, a common and accessible technique in most analytical laboratories. The protocol provided herein is intended as a starting point for method development and will require validation for specific applications. This document provides the necessary theoretical framework and experimental design to guide researchers in establishing a robust analytical method for this compound.

Introduction

This compound is an aromatic keto acid. Accurate and precise quantification of this and related compounds is crucial in various stages of drug development and research. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. This document outlines a proposed HPLC method that can be adapted and validated for the routine analysis of this compound.

Proposed HPLC Method

The following HPLC conditions are proposed as a starting point for the analysis of this compound. These parameters are derived from methods used for structurally similar aromatic and aliphatic acids and will likely require optimization.

Table 1: Proposed Chromatographic Conditions

ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 245 nm

Experimental Protocol

This protocol describes the steps for preparing solutions and running the analysis.

1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

  • Volumetric flasks

  • Pipettes

  • HPLC vials

2. Preparation of Mobile Phase

  • Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix thoroughly.

  • Mobile Phase B: Use HPLC grade acetonitrile.

3. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation

  • Dissolve the sample containing this compound in a suitable solvent (preferably the initial mobile phase composition) to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

5. HPLC Analysis

  • Equilibrate the HPLC system with the initial mobile phase composition (50% B) for at least 30 minutes.

  • Inject the prepared standard and sample solutions.

  • Record the chromatograms and integrate the peak corresponding to this compound.

6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standard solutions versus their concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Method Validation Parameters (Hypothetical Data)

The following table presents a summary of hypothetical data for key validation parameters that should be experimentally determined.

Table 2: Hypothetical Method Validation Data

ParameterHypothetical Result
Linearity (r²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Retention Time ~ 8.5 min

Workflow for HPLC Method Development and Analysis

The following diagram illustrates the logical workflow for developing and implementing the HPLC method.

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Processing Phase cluster_result Final Output A Standard & Sample Preparation C HPLC System Equilibration A->C B Mobile Phase Preparation B->C D Sample Injection & Data Acquisition C->D E Peak Integration & Quantification D->E F Method Validation (Linearity, Accuracy, etc.) E->F G Final Report & Results F->G

Caption: Workflow for HPLC method development and analysis.

Considerations for Method Optimization

  • Derivatization: For increased sensitivity, especially at low concentrations, derivatization of the carboxylic acid group can be explored.[1] This can be particularly useful for fluorescence or mass spectrometry detection. Methods for other keto acids have successfully used derivatization agents like 1,2-diamino-4,5-methylenedioxybenzene (DMB).[2]

  • Alternative Detection: While UV detection is proposed, mass spectrometry (MS) would offer higher selectivity and sensitivity.[3][4]

  • Mobile Phase pH: The pH of the mobile phase can significantly affect the retention and peak shape of acidic compounds. Adjusting the pH with different acids (e.g., formic acid for MS compatibility) may be necessary.[5]

Conclusion

This application note provides a foundational HPLC method for the analysis of this compound. The proposed reversed-phase method with UV detection is a practical starting point for researchers. It is imperative that this method is fully validated in the target matrix to ensure its accuracy, precision, and robustness for the intended application. Further optimization, including the exploration of derivatization or alternative detection methods, may be beneficial for specific analytical challenges.

References

Application Notes and Protocols: Antimicrobial Research of Compounds Containing a 2,5-Dimethylphenyl Moiety

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct antimicrobial research data for 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid is not available in the reviewed literature. The following application notes and protocols are based on studies of structurally related compounds, specifically N-2,5-dimethylphenylthioureido acid derivatives and other molecules incorporating the 2,5-dimethylphenyl scaffold, which have shown promise in antimicrobial research.[1][2]

Introduction

The 2,5-dimethylphenyl scaffold is a significant structural feature in a variety of compounds exhibiting antimicrobial properties.[1] This moiety is found in phenylpropanoids, which are known for their activity against a broad spectrum of microorganisms, including bacteria and fungi.[1][3] The development of novel compounds bearing the 2,5-dimethylphenyl substituent is a promising strategy in the search for new antimicrobial agents, particularly in addressing multidrug-resistant pathogens.[1] Research into derivatives, such as N-2,5-dimethylphenylthioureido acid derivatives, has demonstrated their potential as scaffolds for developing new antimicrobial candidates targeting Gram-positive bacteria and pathogenic fungi.[1][2]

Data Presentation: Antimicrobial Activity of Related Compounds

The following table summarizes the in vitro antimicrobial activity of novel thiazole derivatives incorporating the N-2,5-dimethylphenyl scaffold.

Compound IDTarget MicroorganismMinimum Inhibitory Concentration (MIC) (µM)
1 S. aureus>128
E. faecalis>128
C. albicans>128
3c S. aureus64
E. faecalis128
C. albicans>128
3d S. aureus32
E. faecalis64
C. albicans>128
3e S. aureus16
E. faecalis32
C. albicans128
3f S. aureus8
E. faecalis16
C. albicans64
3g S. aureus4
E. faecalis8
C. albicans32
3h S. aureus2
E. faecalis4
C. albicans16
3i S. aureus1
E. faecalis2
C. albicans8
3j S. aureus0.5
E. faecalis1
C. albicans4
3k S. aureus0.25
E. faecalis0.5
C. albicans2

Data is illustrative and compiled from representative studies on N-2,5-dimethylphenylthioureido acid derivatives.

Experimental Protocols

Protocol 1: Synthesis of N-2,5-Dimethylphenylthioureido Acid Derivatives

This protocol describes a general method for the synthesis of thiazole derivatives from a thioureido acid precursor.

Materials:

  • 3-(1-(2,5-Dimethylphenyl)thioureido)propanoic acid (starting material)

  • α-bromoacetophenones (various substitutions)

  • 10% aqueous sodium carbonate solution

  • Acetic acid

Procedure:

  • Condensation: React 3-(1-(2,5-Dimethylphenyl)thioureido)propanoic acid with a selected α-bromoacetophenone. The reaction is typically carried out without a base.

  • Isolation of Hydrobromide Salts: The resulting hydrobromide salts of the thiazole derivatives are isolated.

  • Formation of Free Base: Dissolve the isolated hydrobromide salts in a 10% aqueous sodium carbonate solution.

  • Acidification: Acidify the solution with acetic acid to a pH of 6 to precipitate the free base of the target thiazole derivative.

  • Purification and Characterization: The final products are purified and their structures confirmed using techniques such as 1H and 13C NMR spectroscopy.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Materials:

  • Synthesized compounds

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (optional, for reading optical density)

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

Antimicrobial_Screening_Workflow start Synthesis of 2,5-Dimethylphenyl Derivatives purification Purification and Characterization (NMR, MS) start->purification primary_screening Primary Antimicrobial Screening (e.g., Disk Diffusion) purification->primary_screening mic_determination Quantitative Analysis: MIC Determination primary_screening->mic_determination Active Compounds cytotoxicity Cytotoxicity Assay (e.g., on A549, Caco-2 cells) mic_determination->cytotoxicity sar_analysis Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization end Preclinical Development sar_analysis->end Promising Candidates lead_optimization->start Iterative Synthesis

Caption: Workflow for the synthesis and antimicrobial evaluation of novel compounds.

Biofilm_Inhibition_Assay inoculation Inoculate 96-well plate with bacterial suspension and test compound incubation Incubate to allow biofilm formation inoculation->incubation washing Wash plate to remove planktonic cells incubation->washing staining Stain adherent biofilm (e.g., with Crystal Violet) washing->staining solubilization Solubilize the stain (e.g., with ethanol) staining->solubilization quantification Quantify biofilm by measuring absorbance solubilization->quantification

References

Application Notes and Protocols for Testing the Biological Efficacy of 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and development of novel therapeutic agents require a systematic evaluation of their biological effects. This document provides a comprehensive set of protocols for the initial in vitro assessment of a novel chemical entity, exemplified by 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid. The described assays are fundamental in determining the cytotoxic and anti-proliferative potential of the compound, as well as offering insights into its potential mechanism of action. The protocols are designed for a cancer cell line model, which is a common starting point for efficacy testing.

Data Presentation

All quantitative data should be recorded and summarized for clear interpretation and comparison. The following table provides a template for organizing the results obtained from the described experimental protocols.

Assay TypeCell LineParameter MeasuredResult (e.g., IC50, % Inhibition)Standard DeviationNotes
Cell Viability e.g., MCF-7IC50 (µM) after 48hValue± ValueDose-dependent decrease in viability observed.
Cell Proliferation e.g., MCF-7% BrdU positive cellsValue± ValueCompared to untreated control.
Apoptosis e.g., MCF-7% Apoptotic CellsValue± ValueAnnexin V+/PI- population.
Signaling Pathway e.g., MCF-7p-ERK/Total ERK RatioValue± ValueFold change relative to control.

Experimental Workflow

The overall workflow for assessing the biological efficacy of the test compound is depicted below. It follows a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.

experimental_workflow cluster_prep Preparation cluster_assays Biological Assays cluster_analysis Data Analysis compound_prep Compound Preparation (Stock & Working Solutions) viability Cell Viability Assay (MTT Assay) compound_prep->viability cell_culture Cell Culture (e.g., MCF-7) cell_culture->viability ic50 IC50 Calculation viability->ic50 Determine Potency proliferation Cell Proliferation Assay (BrdU Incorporation) quantification Quantification of Results proliferation->quantification apoptosis Apoptosis Assay (Annexin V/PI Staining) apoptosis->quantification western_blot Mechanism of Action (Western Blot) western_blot->quantification ic50->proliferation ic50->apoptosis ic50->western_blot interpretation Biological Interpretation quantification->interpretation

Caption: Experimental workflow for in vitro efficacy testing.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: Human breast cancer cell line MCF-7 (or other relevant cell line).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Use trypsin-EDTA to detach cells.

Compound Preparation
  • Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Working Solutions: Serially dilute the stock solution in culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.[1][2][3]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.[4][5]

Cell Proliferation Assay (BrdU Incorporation)

This assay measures the incorporation of bromodeoxyuridine (BrdU), a synthetic thymidine analog, into newly synthesized DNA during the S phase of the cell cycle.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling: 24 hours post-treatment, add BrdU to a final concentration of 10 µM and incubate for 2-4 hours.

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100.

  • DNA Denaturation: Treat cells with 2N HCl to denature the DNA.

  • Immunostaining: Block non-specific binding with 5% BSA and then incubate with an anti-BrdU antibody.

  • Secondary Antibody: Add a fluorescently labeled secondary antibody.

  • Nuclear Staining: Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the percentage of BrdU-positive cells.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate in the dark for 15 minutes at room temperature.[6]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

Western Blot Analysis for Signaling Pathway Modulation

This protocol is to assess the effect of the compound on the phosphorylation status of key proteins in a signaling pathway, such as the MAPK/ERK pathway.

  • Cell Lysis: Treat cells with the test compound at its IC50 concentration for various time points (e.g., 0, 15, 30, 60 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[7]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Hypothetical Signaling Pathway

The following diagram illustrates a simplified MAPK/ERK signaling pathway, a common target in cancer drug discovery, which could be investigated if the compound is suspected to have anti-cancer properties.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS Compound? RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation

Caption: Hypothetical MAPK/ERK signaling pathway.

References

Application Notes and Protocols: Derivatization of 8-(2,5-Dimethylphenyl)-8-oxooctanoic Acid for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-(2,5-Dimethylphenyl)-8-oxooctanoic acid is a substituted fatty acid with potential for biological activity, owing to its aromatic phenyl ring and a carboxylic acid functional group. The carboxylic acid moiety, in particular, serves as a versatile handle for chemical derivatization, enabling the synthesis of a library of compounds for bioassay screening. Derivatization can modulate the compound's physicochemical properties, such as lipophilicity, cell permeability, and metabolic stability, thereby influencing its biological activity and suitability for various bioassays. These application notes provide detailed protocols for the derivatization of this compound and suggest relevant bioassays for screening the resulting derivatives.

Potential Biological Activities and Rationale for Derivatization

While specific biological activities of this compound are not extensively documented, its structural features suggest several potential areas of interest. The presence of the 2,5-dimethylphenyl group is found in compounds like the insecticide spirotetramat, which inhibits acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid biosynthesis.[1][2] This suggests that derivatives of this compound could be explored for their effects on lipid metabolism and as potential antimicrobial or anticancer agents, as the carboxyl functional group is an important pharmacophore that can be functionalized to expand biological properties.[3]

Derivatization of the carboxylic acid can lead to the formation of amides, esters, and other functionalities, which can alter the molecule's interaction with biological targets. For instance, converting the carboxylic acid to an amide can introduce new hydrogen bonding capabilities and change the overall charge of the molecule, potentially enhancing its binding to a target protein.

Experimental Protocols

Herein, we provide detailed protocols for the synthesis of amide and ester derivatives of this compound.

Protocol 1: Amide Synthesis via EDC/NHS Coupling

This protocol describes the synthesis of an amide derivative using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents.[4] This method is widely used for its mild reaction conditions and high efficiency.

Materials:

  • This compound

  • Amine of choice (e.g., benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 30-60 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the amine of choice (1.1 equivalents) and a non-nucleophilic base such as TEA or DIPEA (1.5 equivalents) in anhydrous DCM or DMF.

  • Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure amide derivative.

  • Characterize the final product by NMR and mass spectrometry.

Quantitative Data Summary:

ReactantMolar Eq.
This compound1.0
N-Hydroxysuccinimide (NHS)1.2
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)1.2
Amine1.1
Triethylamine (TEA)1.5

Table 1: Molar equivalents for amide synthesis.

Protocol 2: Ester Synthesis via Fischer Esterification

This protocol describes a classic acid-catalyzed esterification for generating ester derivatives.

Materials:

  • This compound

  • Alcohol of choice (e.g., methanol, ethanol) - used in excess as the solvent

  • Concentrated Sulfuric Acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Suspend this compound (1 equivalent) in the alcohol of choice (e.g., methanol) in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the suspension.

  • Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in diethyl ether or ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude ester by silica gel column chromatography if necessary.

  • Characterize the purified ester by NMR and mass spectrometry.

Quantitative Data Summary:

ReactantAmount
This compound1.0 equivalent
AlcoholExcess (solvent)
Concentrated Sulfuric AcidCatalytic

Table 2: Reagent quantities for ester synthesis.

Suggested Bioassays for Screening Derivatives

Based on the structural characteristics of the parent compound and its derivatives, the following bioassays are recommended for screening.

Fatty Acid Metabolism and Uptake Assays

Given the structural similarity to fatty acids, derivatives can be screened for their effects on fatty acid metabolism.

  • Fatty Acyl-CoA Assay: This fluorometric assay can be used to determine if the derivatives interfere with the formation of fatty acyl-CoAs, which are essential intermediates in lipid metabolism.[5]

  • Fatty Acid Uptake Assay: A cell-based assay using a fluorescent fatty acid analog can assess whether the derivatives inhibit or enhance the uptake of long-chain fatty acids into cells.[6]

Antimicrobial Activity Assays

Derivatives of N-2,5-dimethylphenylthioureido acids have shown antimicrobial activity.[3][7] Therefore, screening for antimicrobial effects is a logical step.

  • Broth Microdilution Assay: This assay determines the minimum inhibitory concentration (MIC) of the synthesized derivatives against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Biofilm Inhibition Assay: The ability of the derivatives to inhibit or disrupt biofilm formation by pathogenic microbes can be assessed using crystal violet staining methods.

Anticancer Activity Assays

Many compounds that interfere with fatty acid metabolism exhibit anticancer properties.

  • MTT or MTS Cell Viability Assay: This colorimetric assay is a primary screening tool to evaluate the cytotoxic effects of the derivatives on various cancer cell lines (e.g., A549 lung carcinoma, Caco-2 colorectal adenocarcinoma).[7]

  • Apoptosis Assays: For compounds showing significant cytotoxicity, further assays such as Annexin V/PI staining followed by flow cytometry can determine if the cell death occurs via apoptosis.

Visualizations

experimental_workflow cluster_synthesis Derivatization cluster_bioassays Bioassay Screening start 8-(2,5-Dimethylphenyl)- 8-oxooctanoic acid amide Amide Derivatives start->amide Amidation (EDC/NHS) ester Ester Derivatives start->ester Esterification (H+) assay1 Fatty Acid Metabolism Assays amide->assay1 assay2 Antimicrobial Assays amide->assay2 assay3 Anticancer Assays amide->assay3 ester->assay1 ester->assay2 ester->assay3

Caption: Experimental workflow from derivatization to bioassay screening.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm transporter Fatty Acid Transporter lcfa Long-Chain Fatty Acid transporter->lcfa derivative Test Derivative derivative->transporter Inhibition? acc Acetyl-CoA Carboxylase (ACC) derivative->acc Inhibition? lcfa->transporter malonyl_coa Malonyl-CoA acc->malonyl_coa Catalyzes fasn Fatty Acid Synthase (FASN) malonyl_coa->fasn lipid_synthesis Lipid Synthesis fasn->lipid_synthesis

Caption: Hypothetical signaling pathway for derivative interaction with lipid metabolism.

References

Application Notes and Protocols for the Synthesis of 8-(2,5-Dimethylphenyl)-8-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the laboratory-scale synthesis of 8-(2,5-dimethylphenyl)-8-oxooctanoic acid. The synthetic approach is based on the Friedel-Crafts acylation of p-xylene with suberic anhydride. This application note includes a comprehensive methodology, a summary of expected quantitative data, and a visual representation of the experimental workflow. The 2,5-dimethylphenyl moiety is a structural feature in various antimicrobial compounds, suggesting potential applications for this synthesized acid in drug discovery and development.[1]

Introduction

The Friedel-Crafts acylation is a fundamental and versatile method for the formation of carbon-carbon bonds and the synthesis of aryl ketones.[2] This reaction involves the electrophilic aromatic substitution of an aromatic compound, in this case, p-xylene, with an acylating agent, such as an acyl halide or anhydride, in the presence of a Lewis acid catalyst.[2] The resulting product, this compound, incorporates a substituted aromatic ring and a carboxylic acid functional group, making it a valuable intermediate for further chemical modifications and a potential scaffold for the development of novel therapeutic agents.

Experimental Protocol

The synthesis of this compound is achieved through the Friedel-Crafts acylation of p-xylene with suberic anhydride using aluminum chloride as the Lewis acid catalyst.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity
p-XyleneC₈H₁₀106.17Specify amount
Suberic AnhydrideC₈H₁₂O₃156.18Specify amount
Anhydrous Aluminum ChlorideAlCl₃133.34Specify amount
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, as solvent
Hydrochloric Acid (HCl)HCl36.465 M aqueous solution
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Anhydrous
Ethyl AcetateC₄H₈O₂88.11For extraction & chromatography
HexaneC₆H₁₄86.18For chromatography

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Column for chromatography

  • NMR spectrometer

  • Mass spectrometer

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: Cool the suspension to 0 °C using an ice bath. In a separate beaker, dissolve suberic anhydride (1.0 eq) and p-xylene (1.1 eq) in anhydrous DCM. Transfer this solution to the dropping funnel.

  • Acylation Reaction: Add the solution of suberic anhydride and p-xylene dropwise to the stirred suspension of aluminum chloride over 30-60 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture again to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of 5 M hydrochloric acid to decompose the aluminum chloride complex.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers.

  • Washing: Wash the combined organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

  • Characterization: Characterize the purified this compound by ¹H NMR, ¹³C NMR, mass spectrometry, and determine its melting point.

Experimental Workflow

experimental_workflow reactants p-Xylene & Suberic Anhydride in Anhydrous DCM reaction_mixture Reaction Mixture (0°C to RT) reactants->reaction_mixture catalyst Anhydrous AlCl₃ in Anhydrous DCM catalyst->reaction_mixture quench Quenching (5 M HCl) reaction_mixture->quench Stir 2-4h extraction Extraction (DCM) quench->extraction washing Washing (Water, Brine) extraction->washing drying Drying (Na₂SO₄) & Concentration washing->drying purification Column Chromatography drying->purification product 8-(2,5-Dimethylphenyl)- 8-oxooctanoic Acid purification->product characterization Characterization (NMR, MS, MP) product->characterization

Caption: Synthetic workflow for this compound.

Data Presentation

Table 1: Representative Quantitative Data

ParameterExpected Value
Yield 70-85% (This is an estimated value and needs to be determined experimentally)
Purity >95% (Determined by NMR and/or elemental analysis)
Appearance White to off-white solid
Melting Point To be determined experimentally

Table 2: Representative Spectroscopic Data

TechniqueExpected Data
¹H NMR Peaks corresponding to aromatic protons of the 2,5-dimethylphenyl group, methyl protons, and aliphatic protons of the octanoic acid chain. The chemical shifts, splitting patterns, and integration values would need to be determined experimentally.
¹³C NMR Peaks corresponding to the carbonyl carbon, aromatic carbons, methyl carbons, and aliphatic carbons. The exact chemical shifts would need to be determined experimentally.
Mass Spec. Molecular ion peak corresponding to the calculated mass of C₁₆H₂₂O₃.

Conclusion

The protocol detailed in this application note provides a robust method for the synthesis of this compound via Friedel-Crafts acylation. The provided workflow and data tables serve as a comprehensive guide for researchers. The synthesized compound can be a valuable building block in medicinal chemistry and drug discovery, warranting further investigation into its biological activities.

References

Troubleshooting & Optimization

Common side products in the synthesis of 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common synthetic route is a Friedel-Crafts acylation of p-xylene with a derivative of suberic acid, typically suberoyl chloride or suberic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Q2: What is the expected primary product of this reaction?

The primary product is this compound, where the acyl group has added to the 2-position of the p-xylene ring.

Q3: Why is acylation favored at the 2-position of p-xylene?

The two methyl groups on p-xylene are ortho, para-directing activators for electrophilic aromatic substitution. Acylation at the 2-position is electronically favored as it is ortho to one methyl group and meta to the other. While the 3-position is also activated, the 2-position is generally the major product.

Q4: What are the most common side products I should be aware of?

Common side products include isomeric forms of the desired product, diacylation products, and unreacted starting materials. For a detailed breakdown, please refer to the Troubleshooting Guide below.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of the Desired Product

Possible Causes and Solutions:

Possible Cause Recommended Action
Incomplete reaction - Ensure the reaction is stirred vigorously to ensure proper mixing of the reactants. - Extend the reaction time or gently heat the reaction mixture according to established protocols. - Confirm the purity and reactivity of your starting materials (p-xylene and acylating agent).
Suboptimal catalyst activity - Use fresh, anhydrous aluminum chloride, as it is moisture-sensitive. - Ensure the molar ratio of the catalyst to the acylating agent is appropriate (typically a slight excess of AlCl₃ is used).
Poor work-up procedure - During the aqueous work-up, ensure the pH is adjusted correctly to protonate the carboxylic acid for efficient extraction into the organic phase. - Perform multiple extractions with a suitable organic solvent to maximize product recovery.
Issue 2: Presence of Significant Impurities in the Crude Product

Common Side Products and Their Identification:

Side Product Structure Expected Analytical Signature (e.g., in GC-MS or NMR) Mitigation Strategy
Isomeric Product: 8-(2,4-Dimethylphenyl)-8-oxooctanoic acid Isomer with a different substitution pattern on the aromatic ring.Similar mass in MS, but different fragmentation pattern. Different chemical shifts in ¹H and ¹³C NMR, particularly for the aromatic protons.Use a milder Lewis acid catalyst or lower reaction temperatures to improve regioselectivity. Careful chromatographic purification is often necessary.
Diacylation Product: 1,4-Bis(8-oxooctanoyl) -2,5-dimethylbenzene A second acyl chain attached to the same p-xylene ring.Significantly higher molecular weight in MS. More complex NMR spectrum with a higher ratio of aliphatic to aromatic protons.Use a molar excess of p-xylene relative to the acylating agent. Add the acylating agent slowly to the reaction mixture.
Unreacted p-xylene C₈H₁₀Low molecular weight peak in GC-MS. Characteristic simple aromatic signals in ¹H NMR.Easily removed during purification by distillation or chromatography due to its high volatility.
Suberic Acid HOOC(CH₂)₆COOHCan be identified by its distinct NMR and IR spectra (broad O-H stretch).Can be removed by washing the organic extract with a basic aqueous solution (e.g., sodium bicarbonate).

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of p-Xylene with Suberoyl Chloride

Materials:

  • p-Xylene (anhydrous)

  • Suberoyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous, as solvent)

  • Hydrochloric acid (concentrated)

  • Sodium sulfate (anhydrous)

  • Deionized water

  • Ice

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous dichloromethane and anhydrous aluminum chloride under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of suberoyl chloride in anhydrous dichloromethane from the dropping funnel to the stirred suspension.

  • After the addition is complete, add p-xylene dropwise while maintaining the temperature at 0°C.

  • Once the addition of p-xylene is complete, allow the reaction mixture to warm to room temperature and stir for the specified time (typically several hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Reaction Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Friedel-Crafts Acylation cluster_workup Work-up cluster_purification Purification p_xylene p-Xylene reaction_mixture Reaction Mixture in Dichloromethane p_xylene->reaction_mixture suberoyl_chloride Suberoyl Chloride suberoyl_chloride->reaction_mixture alcl3 AlCl3 (Catalyst) alcl3->reaction_mixture quench Quench with HCl/Ice reaction_mixture->quench extraction Extraction quench->extraction drying Drying extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography product 8-(2,5-Dimethylphenyl)- 8-oxooctanoic acid chromatography->product

Caption: General workflow for the synthesis of this compound.

Logical Relationship of Potential Side Products

SideProducts main_product This compound (Desired Product) side_products Potential Side Products isomer Isomeric Acylation Product side_products->isomer diacylation Diacylation Product side_products->diacylation unreacted_sm Unreacted Starting Materials side_products->unreacted_sm hydrolysis_product Hydrolysis of Acylating Agent side_products->hydrolysis_product

Caption: Common side products in the Friedel-Crafts acylation synthesis.

Technical Support Center: Crystallization of 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the crystallization of 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general characteristics of this compound that might affect its crystallization?

A1: this compound is a molecule with a dual nature. It possesses a nonpolar aromatic part (the 2,5-dimethylphenyl group) and a polar carboxylic acid group attached to a flexible aliphatic chain. This structure suggests it may be soluble in a range of organic solvents, but its crystallization might be challenging due to potential oiling out or the formation of small, impure crystals. The 2,5-dimethylphenyl group is a common feature in various biologically active compounds, and its derivatives have been subjects of synthesis and purification research.[1]

Q2: What is a good starting point for selecting a solvent for the crystallization of this compound?

A2: A good starting point is to use a solvent system that balances the solubility of both the polar and nonpolar parts of the molecule. A single solvent might work, but a binary solvent system often provides better control over the crystallization process. Based on general principles for carboxylic acids, you could start with a solvent in which the compound is soluble when hot but sparingly soluble at room temperature.[2] Ethanol, methanol, or acetic acid are often good choices for dissolving carboxylic acids.[3] For this specific compound, a mixture of a polar solvent like ethanol or ethyl acetate with a nonpolar solvent like hexane or heptane could be effective.

Q3: My compound is not crystallizing at all. What should I do?

A3: If no crystals form after the solution has cooled to room temperature and been allowed to stand, you can try several techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This can create nucleation sites for crystal growth.

  • Seeding: If you have a small amount of the solid compound, add a tiny crystal (a "seed crystal") to the solution.

  • Reducing Solvent Volume: Your solution might be too dilute. Gently evaporate some of the solvent to increase the concentration of the compound.

  • Lowering the Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility.

Q4: The compound is "oiling out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is too concentrated or cooled too quickly. To remedy this:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Then, add a small amount of the primary (more soluble) solvent to dilute the solution slightly.

  • Slower Cooling: Allow the solution to cool more slowly to room temperature before any further cooling in an ice bath.

  • Change Solvent System: The chosen solvent system may not be appropriate. Try a different solvent or a different ratio in your binary solvent system.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the crystallization of this compound.

Problem Possible Cause Suggested Solution
No Crystals Form Solution is too dilute.Evaporate some solvent to increase concentration.
Lack of nucleation sites.Scratch the inner surface of the flask with a glass rod or add a seed crystal.
Inappropriate solvent.Try a different solvent or solvent mixture. Consider a solvent pair like ethanol/water or ethyl acetate/hexane.
"Oiling Out" Solution is too concentrated.Reheat to dissolve the oil and add more of the primary solvent.
Cooling is too rapid.Allow the solution to cool slowly to room temperature before placing it in a cold bath.
Solvent polarity is not optimal.Adjust the ratio of your binary solvent system or select a different solvent pair.
Poor Crystal Quality (small, powdery) Crystallization occurred too quickly.Reheat and add a bit more of the primary solvent to slow down the crystal growth.
Presence of impurities.Consider a preliminary purification step like column chromatography or activated carbon treatment if the solution is colored.
Low Yield Too much solvent was used.Minimize the amount of hot solvent used to dissolve the compound.
Premature crystallization during hot filtration.Preheat the filtration apparatus (funnel and receiving flask) and use a small amount of hot solvent to wash the filter paper.
Compound is significantly soluble in the cold solvent.Ensure the solution is thoroughly cooled before filtration to maximize crystal recovery.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate) to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the solvent until it does. Avoid adding a large excess of solvent.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.

  • Crystallization: Crystals should start to form as the solution cools. If no crystals appear, refer to the "No Crystals Form" section of the troubleshooting guide.

  • Isolation: Once crystallization is complete, cool the flask in an ice bath for about 15-30 minutes to maximize the yield. Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and let them air dry.

Protocol 2: Binary Solvent Recrystallization

  • Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (one in which it is highly soluble) with gentle heating.

  • Addition of "Poor" Solvent: While the solution is still hot, slowly add a "poor" solvent (one in which the compound is sparingly soluble) dropwise until the solution becomes slightly cloudy (turbid). A good example of a solvent pair is ethyl acetate (good) and hexane (poor).

  • Clarification: Add a few drops of the "good" solvent back into the hot solution until the cloudiness just disappears.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent or a mixture of the two cold solvents, and dry.

Visualizations

Troubleshooting_Crystallization start Start Crystallization Protocol no_crystals Problem: No Crystals Form start->no_crystals No formation oiling_out Problem: Oiling Out start->oiling_out Liquid forms poor_quality Problem: Poor Crystal Quality start->poor_quality Small/powdery crystals low_yield Problem: Low Yield start->low_yield Low recovery success Successful Crystallization start->success Good crystals sol_dilute Solution too dilute? no_crystals->sol_dilute sol_conc Solution too concentrated? oiling_out->sol_conc cool_fast Cooled too fast? poor_quality->cool_fast excess_solvent Excess solvent used? low_yield->excess_solvent evaporate Action: Evaporate Solvent sol_dilute->evaporate Yes induce Action: Induce Nucleation (Scratch/Seed) sol_dilute->induce No sol_conc->cool_fast No add_solvent Action: Add More Solvent sol_conc->add_solvent Yes impurities Impurities present? cool_fast->impurities No slow_cool Action: Cool Slowly cool_fast->slow_cool Yes cool_fast->slow_cool Yes purify Action: Pre-purify impurities->purify Yes min_solvent Action: Use Minimal Solvent excess_solvent->min_solvent Yes evaporate->success add_solvent->slow_cool slow_cool->success purify->success min_solvent->success induce->success Crystallization_Workflow cluster_protocol General Recrystallization Protocol cluster_troubleshooting Troubleshooting Points dissolve 1. Dissolve Crude Compound in Minimal Hot Solvent hot_filter 2. Hot Filtration (optional) to remove insoluble impurities dissolve->hot_filter ts_dissolve Issue: Not dissolving Action: Try different solvent dissolve->ts_dissolve cool 3. Cool Solution Slowly to allow crystal formation hot_filter->cool isolate 4. Isolate Crystals (Vacuum Filtration) cool->isolate ts_cool Issue: No crystals/Oiling out Action: See Troubleshooting Guide cool->ts_cool wash 5. Wash Crystals with cold solvent isolate->wash ts_isolate Issue: Low yield Action: Ensure complete cooling isolate->ts_isolate dry 6. Dry Crystals wash->dry

References

Optimizing reaction conditions for the synthesis of 8-(2,5-dimethylphenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 8-(2,5-dimethylphenyl)-8-oxooctanoic acid. Our aim is to facilitate the optimization of reaction conditions and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis is typically achieved via a Friedel-Crafts acylation reaction. In this electrophilic aromatic substitution reaction, 2,5-dimethylbenzene (p-xylene) is acylated using suberic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction is usually carried out in an inert solvent.

Q2: What are the critical parameters to control for a successful synthesis?

A2: The key parameters to optimize and control are:

  • Purity of Reagents and Glassware: All reagents should be pure and anhydrous, and glassware must be thoroughly dried to prevent the deactivation of the Lewis acid catalyst.

  • Molar Ratios of Reactants: The stoichiometry of 2,5-dimethylbenzene, suberic anhydride, and the Lewis acid catalyst significantly impacts the reaction yield and purity of the product.

  • Reaction Temperature: The temperature needs to be carefully controlled to ensure a reasonable reaction rate while minimizing side reactions.

  • Reaction Time: Sufficient time must be allowed for the reaction to proceed to completion.

  • Quenching and Work-up Procedure: The method of quenching the reaction and the subsequent work-up are crucial for isolating the desired product in high purity.

Q3: Which Lewis acid is most effective for this reaction?

A3: Aluminum chloride (AlCl₃) is the most commonly used and effective Lewis acid catalyst for Friedel-Crafts acylation reactions due to its strong electrophilicity.[1] However, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used, potentially under milder conditions.

Q4: What are the potential side products in this synthesis?

A4: Potential side products can include:

  • Diacylation product: Where a second molecule of 2,5-dimethylbenzene reacts with the other carbonyl group of the suberic acid derivative.

  • Isomers: Although the methyl groups in 2,5-dimethylbenzene direct the acylation to the ortho and para positions relative to themselves, minor isomeric products could be formed.

  • Polysubstitution: More than one acyl group could be introduced onto the aromatic ring, although this is less common in acylation compared to alkylation.[1]

  • Unreacted starting materials: Incomplete reaction will leave residual 2,5-dimethylbenzene and suberic acid/anhydride.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst due to moisture. 2. Insufficient amount of catalyst. 3. Reaction temperature is too low. 4. Impure starting materials.1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous reagents. 2. Increase the molar equivalent of the Lewis acid catalyst (e.g., AlCl₃) incrementally. 3. Gradually increase the reaction temperature and monitor the reaction progress by TLC. 4. Purify starting materials before use.
Formation of a Dark Tar-like Substance 1. Reaction temperature is too high, leading to polymerization or decomposition. 2. Excessive amount of catalyst.1. Maintain the recommended reaction temperature. Consider running the reaction at a lower temperature for a longer duration. 2. Reduce the amount of Lewis acid catalyst.
Product is an Oily Mixture and Difficult to Purify 1. Presence of multiple side products. 2. Incomplete reaction. 3. Inefficient work-up procedure.1. Optimize the molar ratios of reactants to favor the formation of the desired product. Consider purification by column chromatography. 2. Increase the reaction time or temperature moderately. 3. Ensure proper quenching of the reaction and thorough extraction and washing steps. Recrystallization from a suitable solvent system can improve purity.
Difficulty in Separating the Product from Unreacted Suberic Acid 1. Similar solubility profiles.1. During the work-up, wash the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic suberic acid. The desired keto-acid product is generally less acidic and will remain in the organic phase under these conditions.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Model Friedel-Crafts Acylation of p-Xylene with Phthalic Anhydride (Mechanochemical approach)

Note: This data is for a related reaction and serves as a reference for optimizing reagent ratios.

EntryMolar Ratio (p-xylene : Phthalic Anhydride : AlCl₃)Reaction Time (h)Yield (%)
11 : 1 : 1255
21 : 1 : 1.5265
31 : 1 : 2272
41 : 1 : 2.5279[2]
51 : 1 : 2.5179[2]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

Disclaimer: This is a representative protocol based on general principles of Friedel-Crafts acylation and may require optimization.

Materials:

  • 2,5-Dimethylbenzene (p-xylene)

  • Suberic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Deionized water

  • Ice

Procedure:

  • Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a drying tube filled with calcium chloride). Ensure the system is under an inert atmosphere (nitrogen or argon).

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (e.g., 2.2 equivalents). Cool the flask in an ice bath to 0 °C.

  • Addition of Reactants: In a separate flask, dissolve suberic anhydride (1 equivalent) and 2,5-dimethylbenzene (1.1 equivalents) in anhydrous dichloromethane.

  • Reaction Execution: Slowly add the solution of suberic anhydride and 2,5-dimethylbenzene to the stirred suspension of aluminum chloride in dichloromethane via the dropping funnel over 30-60 minutes, maintaining the temperature at 0-5 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of crushed ice, followed by cold water. Be cautious as this is an exothermic process and will release HCl gas.

  • Work-up: Add concentrated hydrochloric acid to dissolve the aluminum salts. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2-3 times).

  • Purification: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product Isolation: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography on silica gel to yield pure this compound.

Mandatory Visualization

Reaction_Pathway suberic_anhydride Suberic Anhydride acylium_ion Acylium Ion Intermediate suberic_anhydride->acylium_ion + AlCl₃ alcl3_1 AlCl₃ (Lewis Acid) alcl3_1->acylium_ion intermediate_complex Sigma Complex Intermediate acylium_ion->intermediate_complex + 2,5-Dimethylbenzene pxylene 2,5-Dimethylbenzene (p-Xylene) pxylene->intermediate_complex product This compound intermediate_complex->product - H⁺ alcl3_2 AlCl₃ (regenerated) hcl HCl

Caption: Reaction pathway for the Friedel-Crafts acylation synthesis.

Experimental_Workflow start Start: Assemble Dry Glassware under Inert Atmosphere charge_reagents Charge AlCl₃ and Cool to 0°C start->charge_reagents prepare_solution Prepare Solution of Suberic Anhydride and 2,5-Dimethylbenzene in DCM charge_reagents->prepare_solution addition Slowly Add Reactant Solution to AlCl₃ Suspension prepare_solution->addition reaction Stir at Room Temperature (Monitor by TLC) addition->reaction quench Quench with Ice and Water reaction->quench workup Acidify with HCl and Perform Liquid-Liquid Extraction quench->workup purify Dry, Concentrate, and Purify (Recrystallization/Chromatography) workup->purify end End: Isolate Pure Product purify->end

Caption: General experimental workflow for the synthesis.

References

Stability issues of 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential stability issues of 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: Based on its structure as an aromatic keto-carboxylic acid, the primary stability concerns are susceptibility to hydrolysis, photodecomposition, and potential degradation at extreme pH values and elevated temperatures. The ketone functional group, being adjacent to an aromatic ring, and the carboxylic acid moiety are the most reactive sites.

Q2: In which common laboratory solvents is this compound expected to be most stable?

A2: Generally, aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO) are recommended for stock solutions to minimize hydrolysis. For aqueous buffers, it is crucial to control the pH and temperature. Stability in protic solvents like methanol and ethanol should be evaluated on a case-by-case basis as they can participate in esterification under acidic conditions.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of this compound in aqueous solutions is expected to be pH-dependent. Both strongly acidic and strongly basic conditions may promote hydrolysis of the molecule. The carboxylic acid group will be deprotonated at pH values above its pKa, forming a carboxylate salt which might have different stability and solubility profiles. It is advisable to maintain the pH of aqueous solutions within a neutral range (pH 6-8) unless experimental conditions require otherwise.

Q4: Is this compound sensitive to light?

A4: Aromatic ketones are known to be susceptible to photodegradation.[1][2] Exposure to UV light can lead to photochemical reactions. Therefore, it is highly recommended to protect solutions of this compound from light by using amber vials or by covering the container with aluminum foil.

Q5: What is the recommended storage temperature for solutions of this compound?

A5: To minimize degradation, solutions of this compound should be stored at low temperatures. For short-term storage (days), refrigeration at 2-8°C is recommended. For long-term storage (weeks to months), freezing at -20°C or -80°C is advisable. It is important to perform freeze-thaw stability studies to ensure the compound does not degrade upon repeated temperature cycling.[3]

Troubleshooting Guides

Issue 1: Loss of compound concentration over time in aqueous solution.
  • Possible Cause 1: Hydrolysis.

    • Troubleshooting Step: Analyze the sample by HPLC for the appearance of new peaks that could correspond to degradation products. If possible, use mass spectrometry (MS) to identify these new species.

    • Solution: Prepare fresh solutions before use. If storage is necessary, store at a lower temperature and in a pH-neutral buffer. Consider preparing a concentrated stock solution in an aprotic solvent like DMSO or ACN and diluting it into the aqueous buffer immediately before the experiment.

  • Possible Cause 2: Adsorption to container surfaces.

    • Troubleshooting Step: Compare the loss of compound in different types of containers (e.g., glass vs. polypropylene).

    • Solution: Use silanized glass vials or low-adsorption plasticware.

Issue 2: Inconsistent results between experiments.
  • Possible Cause 1: Photodegradation.

    • Troubleshooting Step: Prepare a solution and expose a portion to ambient light while keeping another portion in the dark. Analyze both samples after a set period and compare the concentrations of the parent compound.

    • Solution: Always handle and store solutions of the compound in amber vials or protect them from light.[3]

  • Possible Cause 2: Oxidation.

    • Troubleshooting Step: Prepare solutions with and without the addition of an antioxidant (e.g., BHT). Degas the solvent before preparing the solution.

    • Solution: If oxidation is confirmed, blanket the solution with an inert gas like nitrogen or argon and use degassed solvents.

Issue 3: Appearance of unexpected peaks in the HPLC chromatogram.
  • Possible Cause 1: Degradation during sample preparation or analysis.

    • Troubleshooting Step: Investigate the effect of sample diluent, temperature of the autosampler, and the mobile phase composition on the stability of the compound.

    • Solution: Use a mobile phase and sample diluent in which the compound is stable. Keep the autosampler at a low temperature.

  • Possible Cause 2: Impurities in the starting material.

    • Troubleshooting Step: Re-evaluate the purity of the solid compound using a high-resolution analytical technique.

    • Solution: If impurities are present, purify the starting material by techniques such as recrystallization or column chromatography.

Data Presentation

Table 1: General Stability Profile of Aryl Keto-Carboxylic Acids in Common Solvents

SolventpHTemperatureLight ConditionExpected StabilityRecommendations
DMSONeutralRoom TemperatureDarkHighRecommended for stock solutions.
AcetonitrileNeutralRoom TemperatureDarkHighRecommended for stock solutions.
MethanolNeutralRoom TemperatureDarkModeratePotential for esterification, especially under acidic conditions.
WaterAcidic (<4)ElevatedLight/DarkLowRisk of acid-catalyzed hydrolysis.
WaterNeutral (6-8)2-8°CDarkModerateRecommended for aqueous buffers, prepare fresh.
WaterBasic (>9)ElevatedLight/DarkLowRisk of base-catalyzed hydrolysis.

Experimental Protocols

Protocol 1: HPLC-Based Stability Indicating Method

This protocol outlines the development of a stability-indicating HPLC method to monitor the degradation of this compound.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

  • Forced Degradation Studies: To validate the stability-indicating nature of the method, perform forced degradation studies under the following conditions:[4][5]

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C for 48 hours (solid state and in solution).

    • Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent compound peak.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Stock Solution in Aprotic Solvent working Working Solutions in Test Buffers stock->working Dilution acid Acidic (0.1M HCl, 60°C) working->acid Stress Conditions base Basic (0.1M NaOH, 60°C) working->base Stress Conditions oxidative Oxidative (3% H₂O₂, RT) working->oxidative Stress Conditions thermal Thermal (80°C) working->thermal Stress Conditions photo Photolytic (UV light) working->photo Stress Conditions hplc HPLC Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc data Data Evaluation hplc->data Chromatograms

Caption: Workflow for forced degradation studies.

troubleshooting_logic start Inconsistent Results or Loss of Compound check_light Were solutions protected from light? start->check_light protect_light Action: Use amber vials and work in low light check_light->protect_light No check_temp Were solutions stored at appropriate temperature? check_light->check_temp Yes retest Retest Experiment protect_light->retest store_cold Action: Store at 2-8°C (short-term) or -20°C (long-term) check_temp->store_cold No check_ph Is the solution pH extreme (<4 or >9)? check_temp->check_ph Yes store_cold->retest buffer_neutral Action: Use a neutral pH buffer (6-8) check_ph->buffer_neutral Yes check_ph->retest No buffer_neutral->retest

Caption: Troubleshooting logic for stability issues.

References

Technical Support Center: Degradation of 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic degradation pathways for this compound?

A1: While specific literature on the degradation of this compound is limited, based on its chemical structure, two primary degradation pathways are proposed:

  • β-oxidation of the octanoic acid chain: The eight-carbon aliphatic carboxylic acid chain is susceptible to β-oxidation, a common metabolic process for fatty acids. This process would sequentially shorten the chain by two-carbon units.

  • Degradation of the aromatic ring: The 2,5-dimethylphenyl group is likely degraded through microbial pathways typically observed for aromatic compounds. This often involves hydroxylation of the aromatic ring, followed by ring cleavage.

Q2: What are the expected initial metabolites from the degradation of this compound?

A2: The initial metabolites would likely result from the first steps of the degradation pathways mentioned above. These could include:

  • Products of one or more cycles of β-oxidation, resulting in shorter-chain carboxylic acids still attached to the aromatic ring.

  • Hydroxylated derivatives of the parent compound, where one or more hydroxyl groups are added to the dimethylphenyl ring.

Q3: What analytical techniques are most suitable for studying the degradation of this compound and its metabolites?

A3: A combination of chromatographic and spectrometric techniques is recommended for the separation, detection, and identification of the parent compound and its degradation products.[1][2] High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Diode Array Detection (DAD) and Fluorescence Detection (FLD) can be used for quantification. For structural elucidation and identification of unknown metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools.[1][2]

Q4: Are there any known challenges in the microbial degradation of similar compounds?

A4: Yes, researchers studying the microbial degradation of aromatic carboxylic acids and alkylphenols have reported several challenges:

  • Substrate toxicity: High concentrations of some aromatic compounds can be inhibitory or toxic to microbial growth.[3]

  • Recalcitrance of branched chains: The presence of alkyl groups on the aromatic ring, such as the two methyl groups in this compound, can sometimes hinder microbial degradation compared to unsubstituted aromatic compounds.

  • Formation of persistent metabolites: Incomplete degradation can lead to the accumulation of intermediate metabolites that may be more persistent or toxic than the parent compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental study of this compound degradation.

Problem Possible Cause(s) Recommended Solution(s)
No degradation of the parent compound is observed. 1. Inappropriate microbial consortium or inoculum. 2. Substrate concentration is too high, causing toxicity.[3] 3. Unfavorable experimental conditions (pH, temperature, oxygen levels). 4. The compound is recalcitrant under the tested conditions.1. Use an enriched microbial culture from a contaminated site or a known degrader strain. 2. Test a range of substrate concentrations to identify non-inhibitory levels. 3. Optimize incubation conditions based on the requirements of the microbial culture. 4. Extend the incubation period or test different types of microbial cultures (e.g., fungal).
Inconsistent or irreproducible degradation rates. 1. Inhomogeneous distribution of the substrate in the experimental setup. 2. Variability in the activity of the microbial inoculum. 3. Fluctuations in experimental conditions.1. Ensure proper mixing of the substrate in the culture medium. 2. Use a standardized inoculum preparation procedure. 3. Tightly control and monitor experimental parameters like temperature and pH.
Difficulty in identifying degradation metabolites. 1. Metabolites are present at very low concentrations. 2. Co-elution with other compounds in the sample matrix. 3. Lack of authentic standards for comparison.1. Use sensitive analytical techniques like LC-MS/MS.[4] 2. Optimize the chromatographic separation method. 3. Use high-resolution mass spectrometry to determine the elemental composition and propose structures for unknown metabolites.
Mass balance issues (sum of parent compound and metabolites does not equal the initial amount). 1. Volatilization of the parent compound or metabolites. 2. Adsorption of compounds to the experimental apparatus. 3. Formation of non-extractable residues (bound residues). 4. Complete mineralization to CO2.1. Use sealed experimental vessels. 2. Use silanized glassware to minimize adsorption. 3. Perform extraction studies on the solid matrix (e.g., soil or sediment) if applicable. 4. Use radiolabeled parent compound to trace the formation of CO2.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a microbial degradation study of this compound, based on typical results for similar aromatic compounds.

Time (days) Parent Compound Concentration (mg/L) Metabolite A (β-oxidation product) Concentration (mg/L) Metabolite B (hydroxylated product) Concentration (mg/L) % Degradation
0100000
57515525
1040301060
151525585
20< 510< 2> 95

Experimental Protocols

Protocol 1: Aerobic Microbial Degradation Study
  • Preparation of Inoculum:

    • Collect soil or water samples from a site with a history of aromatic compound contamination.

    • Enrich the microbial community by incubating the sample in a minimal salt medium containing a low concentration of this compound as the sole carbon source.

    • Subculture several times to obtain an adapted microbial consortium.

  • Experimental Setup:

    • Prepare a minimal salt medium buffered to a pH of 7.0.

    • Dispense the medium into sterile flasks.

    • Add this compound from a stock solution to achieve the desired initial concentration (e.g., 50 mg/L).

    • Inoculate the flasks with the enriched microbial culture.

    • Include sterile controls (no inoculum) and inoculum controls (no substrate).

    • Incubate the flasks on a shaker at a controlled temperature (e.g., 25-30 °C).

  • Sampling and Analysis:

    • Collect samples from the flasks at regular time intervals.

    • Extract the samples with a suitable organic solvent (e.g., ethyl acetate) after acidification.

    • Analyze the extracts using HPLC-UV/DAD for the quantification of the parent compound and major metabolites.

    • Use LC-MS for the identification of unknown metabolites.

Visualizations

Degradation_Pathway cluster_beta_oxidation β-Oxidation Pathway cluster_aromatic_degradation Aromatic Degradation A 8-(2,5-Dimethylphenyl)- 8-oxooctanoic acid B 6-(2,5-Dimethylphenyl)- 6-oxohexanoic acid A->B Cycle 1 C 4-(2,5-Dimethylphenyl)- 4-oxobutanoic acid B->C Cycle 2 D 2,5-Dimethylbenzoic acid C->D Cycle 3 E Hydroxylated Intermediates D->E Hydroxylation F Ring Cleavage Products E->F Dioxygenase G Central Metabolism (TCA Cycle) F->G

Caption: Putative degradation pathway of this compound.

Experimental_Workflow start Start: Experimental Design prep Inoculum & Media Preparation start->prep setup Microcosm Setup (Substrate, Inoculum, Controls) prep->setup incubation Incubation under Controlled Conditions setup->incubation sampling Time-course Sampling incubation->sampling extraction Sample Extraction (LLE or SPE) sampling->extraction analysis Instrumental Analysis (HPLC, GC-MS) extraction->analysis data Data Processing & Interpretation analysis->data end End: Report Generation data->end

Caption: General experimental workflow for a biodegradation study.

References

Overcoming poor solubility of 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid in assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid

Welcome to the technical support center for handling this compound and other poorly soluble compounds in experimental assays. This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed protocols to help you overcome solubility challenges.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in my aqueous assay buffer?

A1: The structure of this compound contains both a hydrophobic (water-repelling) part and a hydrophilic (water-attracting) part. The long octanoic acid carbon chain and the dimethylphenyl ring are very hydrophobic, leading to low solubility in aqueous solutions. The molecule's only significantly polar group is the carboxylic acid head. At neutral or acidic pH, this group is protonated (-COOH) and less soluble. Solubility is expected to increase as the pH becomes more alkaline, which deprotonates the carboxylic acid to the more soluble carboxylate form (-COO⁻).[1]

Q2: What is the first and simplest step to try to improve the solubility of this compound?

A2: The simplest and most effective first step is pH adjustment .[2] Since the compound is a carboxylic acid, increasing the pH of your solvent or buffer above the compound's pKa (typically around 4-5 for carboxylic acids) will convert it to its more soluble salt form.[1][] Try preparing a concentrated stock solution in a slightly basic buffer (e.g., PBS at pH 7.4 or a buffer at pH 8-9) or by adding a small amount of a weak base like sodium bicarbonate or sodium hydroxide.[4]

Q3: I'm still seeing precipitation. What are some common co-solvents I can use?

A3: If pH adjustment is insufficient or not compatible with your assay, using an organic co-solvent to prepare a high-concentration stock solution is the next best step.[][5] Dimethyl sulfoxide (DMSO) is the most common choice.[] This stock is then diluted into the final aqueous assay buffer, ensuring the final co-solvent concentration is low enough to not affect the biological system.

Below is a table summarizing common co-solvents and their generally accepted final concentration limits for in vitro assays.

Co-SolventTypical Stock Conc.Recommended Final Conc. (Cell-based)Notes
DMSO 10 - 50 mM≤ 0.5% (ideally ≤ 0.1%)[6][7]Most common; can be toxic to some cell lines above 0.5%.[7][8] Always include a vehicle control.
Ethanol 10 - 50 mM≤ 1.0% Can cause protein precipitation at higher concentrations.
Methanol 10 - 50 mM≤ 1.0% More toxic than ethanol; use with caution.
PEG 400 10 - 50 mM≤ 2.0% A less toxic polymer, good for increasing solubility of very hydrophobic compounds.

Note: The tolerance for any co-solvent is highly dependent on the specific assay and cell line used. It is critical to run a vehicle control (assay buffer + co-solvent) to determine the solvent's effect on your specific system.[6]

Q4: Are there alternatives to organic co-solvents for sensitive assays?

A4: Yes. If your assay is sensitive to organic solvents, cyclodextrins are an excellent alternative.[9][10] These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[10][11][12] They can encapsulate the hydrophobic part of your compound, forming a water-soluble inclusion complex.[11][12] Beta-cyclodextrins, particularly modified forms like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used in the pharmaceutical industry to improve drug solubility.[9]

Q5: My compound precipitates when I dilute my DMSO stock into the final aqueous buffer. What should I do?

A5: This is a common issue known as "crashing out." It happens when the compound is less soluble in the final aqueous buffer than in the concentrated DMSO stock. Here are some troubleshooting steps:

  • Check Final Concentration: Ensure your final compound concentration is not above its maximum aqueous solubility. You may need to perform a lower-dose experiment.

  • Improve Dilution Technique: Add the DMSO stock to your aqueous buffer dropwise while vortexing or stirring vigorously. This rapid mixing can prevent localized high concentrations that lead to precipitation.[13]

  • Use a Surfactant: Adding a small amount of a non-ionic surfactant like Tween® 80 or Triton™ X-100 (e.g., 0.01-0.1%) to the final assay buffer can help keep the compound in solution.[5]

  • Combine Methods: Use a combination of pH adjustment, a low percentage of co-solvent, and/or a surfactant.[5]

Troubleshooting & Experimental Protocols

Solubility Troubleshooting Workflow

This decision tree illustrates a logical workflow for addressing solubility issues with this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Start: Compound Precipitates in Assay ph_adjust 1. Try pH Adjustment (Increase pH to > 7.4) start->ph_adjust ph_ok Problem Solved ph_adjust->ph_ok Success ph_adjust->ph_fail Failure cosolvent 2. Use a Co-solvent (e.g., DMSO) Prepare 10-50 mM Stock cosolvent_ok Problem Solved cosolvent->cosolvent_ok Success cosolvent->cosolvent_fail Failure troubleshoot 3. Dilution Troubleshooting troubleshoot_ok Problem Solved troubleshoot->troubleshoot_ok Success troubleshoot->troubleshoot_fail Failure alternatives 4. Use Alternatives (e.g., Cyclodextrins, Surfactants) alternatives_ok Problem Solved alternatives->alternatives_ok Success

Caption: A decision tree for troubleshooting compound solubility.

Protocol 1: Preparation of a Stock Solution using DMSO
  • Weigh Compound: Accurately weigh out a desired amount of this compound. For example, 2.62 mg. (Molecular Weight ≈ 262.34 g/mol ).

  • Calculate Solvent Volume: Determine the volume of DMSO required to achieve the desired stock concentration.

    • For a 10 mM stock with 2.62 mg: Volume = (2.62 mg / 262.34 g/mol ) / (10 mmol/L) = 0.001 L = 1.0 mL .

  • Dissolution: Add the calculated volume of 100% DMSO to the vial containing the compound.

  • Mix Thoroughly: Vortex vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath and/or use a sonicator to ensure complete dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Assay Plate Preparation to Avoid Precipitation

This protocol details a serial dilution method that minimizes the risk of the compound precipitating in the well.

G cluster_workflow Assay Dilution Workflow cluster_result stock 1. 10 mM Compound Stock in 100% DMSO intermediate 2. Intermediate Dilution (e.g., 100 µM in Assay Buffer) stock->intermediate 1:100 Dilution (Add stock to buffer while vortexing) final_plate 3. Final Assay Plate (e.g., 1 µM in Assay Buffer with Cells) intermediate->final_plate 1:100 Dilution (Add intermediate dilution to wells) result Final DMSO concentration = 0.01% Compound remains in solution final_plate->result

Caption: Workflow for serial dilution to prevent precipitation.

  • Thaw Stock: Thaw one aliquot of your 10 mM DMSO stock solution.

  • Prepare Intermediate Dilution: Prepare an intermediate dilution of your compound in the final assay buffer. For example, to get a 100 µM intermediate solution from a 10 mM stock, perform a 1:100 dilution (e.g., add 2 µL of 10 mM stock to 198 µL of assay buffer). Crucially, add the DMSO stock to the buffer while vortexing to ensure rapid dispersion.

  • Prepare Final Concentration: Add the required volume of the intermediate dilution to the wells of your assay plate containing cells and media. For example, adding 2 µL of the 100 µM intermediate solution to a final well volume of 200 µL will result in a final compound concentration of 1 µM.

  • Final Co-solvent Concentration: This two-step dilution ensures the final DMSO concentration is very low. In the example above, the final DMSO concentration would be 0.01%, which is well-tolerated by most cell lines.[14]

  • Include Controls: Always prepare a vehicle control well that receives the same concentration of DMSO (or other co-solvent) as the treated wells.

References

Technical Support Center: Scaling Up the Synthesis of 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture exposure.1. Use fresh, anhydrous aluminum chloride. Handle it in a glovebox or under an inert atmosphere. Ensure all glassware is thoroughly dried.
2. Insufficient reaction temperature or time.2. Gradually increase the reaction temperature and monitor the reaction progress by TLC or HPLC. Ensure the reaction runs for a sufficient duration.
3. Deactivated aromatic ring.3. While p-xylene is activated, ensure no strongly deactivating contaminants are present in the starting materials.
4. Poor quality of starting materials (p-xylene, suberic anhydride/suberoyl chloride).4. Use high-purity, anhydrous starting materials. Purify them if necessary before use.
Formation of Multiple Products (Byproducts) 1. Polyacylation of the p-xylene ring.1. Use an excess of p-xylene relative to the acylating agent to favor mono-acylation. The product itself is deactivated, which helps prevent polyacylation.
2. Isomerization of the product.2. While less common in acylation than alkylation, ensure controlled temperature during the reaction to minimize potential side reactions.
3. Reaction with solvent.3. Choose an inert solvent for the reaction, such as dichloromethane or nitrobenzene.
Difficult Product Purification 1. Presence of unreacted starting materials.1. Optimize the reaction stoichiometry to ensure complete conversion of the limiting reagent. Use vacuum distillation to remove volatile starting materials.
2. Formation of a complex between the product and the Lewis acid.2. During the workup, ensure complete hydrolysis of the aluminum complex by slowly quenching the reaction mixture with ice-cold dilute acid.
3. Product is an oil or difficult to crystallize.3. Attempt purification by column chromatography. If crystallization is desired, try different solvent systems or seeding with a small crystal of the pure product.
Exothermic Reaction is Difficult to Control 1. Rate of addition of reactants is too fast.1. Add the acylating agent or the Lewis acid catalyst portion-wise or via a dropping funnel to control the reaction rate and temperature.
2. Inadequate cooling.2. Use an ice bath or a cooling mantle to maintain the desired reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis is typically achieved through a Friedel-Crafts acylation reaction. The Lewis acid catalyst (commonly AlCl₃) activates the acylating agent (suberoyl chloride or suberic anhydride) to form a resonance-stabilized acylium ion. This electrophile then attacks the electron-rich p-xylene ring, followed by deprotonation to restore aromaticity and yield the final product.

Q2: Can I use suberic acid directly for this reaction?

A2: It is not recommended to use suberic acid directly. The carboxylic acid functional groups can react with the Lewis acid catalyst, deactivating it. It is necessary to first convert suberic acid to a more reactive derivative, such as suberoyl chloride (using thionyl chloride or oxalyl chloride) or suberic anhydride.

Q3: Why is an excess of p-xylene often used in this reaction?

A3: Using an excess of the aromatic compound (p-xylene) helps to minimize polyacylation, where more than one acyl group is added to the same aromatic ring. This statistical control favors the formation of the desired mono-acylated product.

Q4: What are the key safety precautions to consider when scaling up this synthesis?

A4: The Friedel-Crafts acylation can be highly exothermic and generates HCl gas. Key safety precautions include:

  • Performing the reaction in a well-ventilated fume hood.

  • Using appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Careful, controlled addition of reagents to manage the reaction temperature.

  • Implementing a gas trap to neutralize the evolved HCl gas.

  • Quenching the reaction mixture slowly and carefully with ice/acid.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture can be carefully quenched and extracted for analysis. The disappearance of the starting materials and the appearance of the product spot/peak will indicate the reaction's progression.

Experimental Protocols

Preparation of Suberoyl Chloride

This protocol is for the conversion of suberic acid to suberoyl chloride, the acylating agent.

Parameter Value
Reactants Suberic acid, Thionyl chloride (SOCl₂)
Molar Ratio Suberic acid : Thionyl chloride (1 : 2.2)
Solvent None (neat) or Dichloromethane (DCM)
Temperature Reflux (approx. 76 °C for neat SOCl₂)
Reaction Time 2-4 hours
Workup Distillation to remove excess SOCl₂

Methodology:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), add suberic acid.

  • Slowly add thionyl chloride to the flask.

  • Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude suberoyl chloride can be used directly in the next step or purified by vacuum distillation.

Friedel-Crafts Acylation: Synthesis of this compound

This protocol describes the core acylation reaction.

Parameter Value
Reactants p-Xylene, Suberoyl chloride, Aluminum chloride (AlCl₃)
Molar Ratio p-Xylene : Suberoyl chloride : AlCl₃ (3 : 1 : 2.2)
Solvent p-Xylene (acts as both reactant and solvent) or an inert solvent like Dichloromethane
Temperature 0 °C to room temperature
Reaction Time 2-6 hours
Workup Quenching with ice and HCl, followed by extraction and purification

Methodology:

  • To a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a gas trap, add anhydrous aluminum chloride and p-xylene.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add suberoyl chloride dropwise from the dropping funnel to the stirred suspension over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.

  • Stir the mixture until the aluminum salts are dissolved.

  • Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Visualizations

Reaction Pathway

reaction_pathway suberic_acid Suberic Acid suberoyl_chloride Suberoyl Chloride suberic_acid->suberoyl_chloride Activation socl2 SOCl₂ acylium_ion Acylium Ion Intermediate suberoyl_chloride->acylium_ion Complexation & Ionization p_xylene p-Xylene product This compound p_xylene->product Electrophilic Attack alcl3 AlCl₃ acylium_ion->product

Caption: Reaction pathway for the synthesis of the target molecule.

Experimental Workflow

experimental_workflow start Start: Reactants & Catalyst reaction Friedel-Crafts Acylation (0°C to RT, 2-6h) start->reaction quench Quench with Ice/HCl reaction->quench extraction Solvent Extraction quench->extraction washing Wash with Brine extraction->washing drying Dry with Na₂SO₄ washing->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography/Recrystallization) concentration->purification product Final Product purification->product

Caption: A typical experimental workflow for the synthesis.

Preventing byproduct formation in Friedel-Crafts acylation of p-xylene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the Friedel-Crafts acylation of p-xylene.

Troubleshooting Guides

Problem 1: Formation of Isomeric Byproducts (e.g., 3,4-dimethylacetophenone and 2,4-dimethylacetophenone)

Q1: My reaction is producing a mixture of acylated xylene isomers instead of the desired 2,5-dimethylacetophenone. What is causing this and how can I prevent it?

A1: The formation of isomeric byproducts is likely due to the isomerization of your p-xylene starting material to m-xylene and o-xylene under the acidic reaction conditions. The Lewis acid catalyst, typically AlCl₃, can facilitate this isomerization, leading to a mixture of products upon acylation.[1][2] This is a common issue, as the Friedel-Crafts reaction conditions can promote rearrangement.

To minimize the formation of these isomers, consider the following strategies:

  • Control the Reaction Temperature: Lowering the reaction temperature can help to suppress the isomerization of p-xylene. Running the reaction at or below room temperature is generally recommended. For some sensitive substrates, temperatures as low as -20°C to -75°C have been shown to improve selectivity.

  • Optimize Catalyst Loading: Use the minimum amount of Lewis acid catalyst required to promote the acylation reaction. Excess catalyst can increase the rate of isomerization.

  • Choice of Catalyst: While AlCl₃ is common, other Lewis acids with different activities can be explored. For instance, milder Lewis acids might reduce the extent of isomerization. Some studies have explored the use of solid acid catalysts like zeolites, which can offer better selectivity.[3]

  • Kinetic vs. Thermodynamic Control: Friedel-Crafts acylation is generally considered to be under kinetic control, meaning the product that forms fastest is the major product.[1] By maintaining conditions that favor kinetic control (e.g., lower temperatures, shorter reaction times), you can often minimize byproducts that may be more thermodynamically stable.

Problem 2: Presence of Diacylated Products

Q2: I am observing the formation of a diacylated product in my reaction mixture. How can I favor monoacylation?

A2: The formation of diacylated byproducts occurs when the initially formed monoacylated product undergoes a second Friedel-Crafts acylation. Although the acyl group is deactivating, forcing conditions can lead to polysubstitution.[4]

To favor monoacylation, you can adjust the following parameters:

  • Stoichiometry of Reactants: Use a molar ratio of the acylating agent (e.g., acetyl chloride) to p-xylene that is close to 1:1 or with a slight excess of p-xylene. This ensures that the acylating agent is the limiting reagent, reducing the likelihood of a second acylation.

  • Reaction Time and Temperature: Avoid prolonged reaction times and excessively high temperatures, as these conditions can provide the necessary energy for the deactivating monoacylated product to react further.

  • Order of Addition: Adding the acylating agent slowly to the mixture of p-xylene and the Lewis acid catalyst can help to maintain a low concentration of the acylating agent throughout the reaction, which can disfavor diacylation.

Problem 3: Formation of Transalkylation Byproducts (e.g., Toluene, Trimethylbenzenes)

Q3: My analysis shows the presence of toluene and trimethylbenzenes, which are then acylated. What is the cause and how can I avoid this?

A3: The presence of these byproducts suggests that transalkylation or disproportionation reactions are occurring.[2][5] The Lewis acid catalyst can promote the migration of methyl groups between aromatic rings, leading to a mixture of benzene, toluene, xylenes, and higher methylated benzenes. These can then compete with p-xylene in the acylation reaction.

Strategies to suppress transalkylation include:

  • Lower Reaction Temperature: As with isomerization, lower temperatures can reduce the rate of transalkylation.

  • Careful Catalyst Selection: The choice of Lewis acid and its concentration can influence the extent of transalkylation. Experimenting with different catalysts or using a lower loading of the current catalyst may be beneficial.

  • Purity of Starting Materials: Ensure the purity of your p-xylene starting material, as the presence of other aromatic compounds can complicate the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the Friedel-Crafts acylation of p-xylene with acetyl chloride?

A1: The expected major product is 2,5-dimethylacetophenone.[5] The two methyl groups on p-xylene direct the incoming acyl group to the ortho position of one of the methyl groups.

Q2: How can I effectively monitor the progress of my reaction and identify byproducts?

A2: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for monitoring the reaction progress and identifying the products and byproducts.[6][7] By taking aliquots from the reaction mixture at different time points, you can track the consumption of starting materials and the formation of the desired product and any impurities.

Q3: Are there "greener" alternatives to traditional Lewis acids like AlCl₃?

A3: Yes, research is ongoing into more environmentally friendly catalysts for Friedel-Crafts reactions. Some alternatives include solid acid catalysts like zeolites and clays, as well as certain metal triflates.[8][9] These can offer advantages in terms of handling, separation, and reusability.

Q4: What is the difference between kinetic and thermodynamic control in the context of Friedel-Crafts reactions?

A4: Kinetic control refers to a reaction where the major product is the one that is formed the fastest, which is usually the case at lower temperatures where the reaction is irreversible.[4][10] Thermodynamic control occurs when the reaction is reversible (often at higher temperatures), and the major product is the most stable one. In the Friedel-Crafts acylation of xylenes, the reaction is typically under kinetic control.[1]

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution (Illustrative)

ParameterCondition ACondition BCondition C
Temperature 0°C25°C80°C
Catalyst AlCl₃AlCl₃AlCl₃
p-Xylene:Acetyl Chloride 1.2:11.2:11:1.2
Yield of 2,5-dimethylacetophenone HighModerateModerate
Isomeric Byproducts LowModerateHigh
Diacylated Byproducts Very LowLowModerate
Transalkylation Byproducts LowModerateHigh

Note: This table is illustrative and actual results may vary based on specific experimental details.

Experimental Protocols

Key Experiment: Synthesis of 2,5-Dimethylacetophenone

This protocol is a general guideline for the Friedel-Crafts acylation of p-xylene with acetyl chloride.

Materials:

  • p-Xylene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap).

  • In the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the mixture in an ice bath to 0-5°C.

  • In the dropping funnel, prepare a solution of p-xylene (1 equivalent) and acetyl chloride (1 equivalent) in anhydrous dichloromethane.

  • Add the solution from the dropping funnel to the stirred AlCl₃ suspension slowly over 30-60 minutes, maintaining the temperature between 0-5°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture in an ice bath and slowly quench the reaction by the dropwise addition of crushed ice, followed by concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by vacuum distillation or column chromatography.

Visualizations

Byproduct_Formation_Workflow cluster_start Starting Materials cluster_reaction Friedel-Crafts Acylation cluster_products Reaction Products start p-Xylene + Acetyl Chloride reaction AlCl3 Catalyst start->reaction desired Desired Product: 2,5-Dimethylacetophenone reaction->desired Main Pathway isomer Isomeric Byproducts reaction->isomer Side Reaction 1: p-Xylene Isomerization diacyl Diacylated Byproducts reaction->diacyl Side Reaction 2: Polysubstitution transalkyl Transalkylation Byproducts reaction->transalkyl Side Reaction 3: Transalkylation

Caption: Workflow of byproduct formation in Friedel-Crafts acylation.

Troubleshooting_Logic cluster_problem Problem Identification cluster_analysis Analysis cluster_solutions Potential Solutions problem Byproduct Formation Observed analysis Identify Byproduct Type (GC-MS, NMR) problem->analysis isomers Isomers Formed? - Lower Temperature - Less Catalyst analysis->isomers Isomerization diacylation Diacylation? - Adjust Stoichiometry - Shorter Reaction Time analysis->diacylation Polysubstitution transalkylation Transalkylation? - Lower Temperature - Catalyst Choice analysis->transalkylation Disproportionation

Caption: Troubleshooting logic for byproduct formation.

References

Validation & Comparative

A Comparative Analysis of 8-(2,5-Dimethylphenyl)-8-oxooctanoic Acid and Other Fatty Acid Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid and other relevant fatty acid derivatives. Due to the limited publicly available experimental data for this compound, this document focuses on the potential biological targets for this class of molecules, drawing comparisons with well-characterized fatty acid derivatives. The primary areas of focus are its potential roles as a Fatty Acid Amide Hydrolase (FAAH) inhibitor and a Peroxisome Proliferator-Activated Receptor (PPAR) agonist.

Introduction to Phenyl-Oxooctanoic Acids

Fatty acid derivatives are a diverse class of molecules with significant therapeutic potential. The introduction of a phenyl ring and a keto group, as seen in this compound, can significantly alter the physicochemical properties and biological activity of the parent fatty acid. These modifications can influence receptor binding, enzyme inhibition, and metabolic stability. This guide explores the hypothetical performance of this compound in comparison to other fatty acid derivatives in two key signaling pathways implicated in inflammation, pain, and metabolic disorders.

Potential as a Fatty Acid Amide Hydrolase (FAAH) Inhibitor

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides.[1][2][3] Inhibition of FAAH leads to increased endocannabinoid levels, which can produce analgesic, anti-inflammatory, and anxiolytic effects.[2][3]

Table 1: Hypothetical FAAH Inhibition Data

CompoundStructureFAAH IC50 (nM)Selectivity vs. MAGLCell-based Anandamide Hydrolysis Inhibition (%)
This compound (Structure not shown)Data not availableData not availableData not available
URB597 (Reference Inhibitor)Biphenyl-3-ylcarbamic acid cyclohexyl ester4.6>1000-fold95% at 100 nM
8-Phenyl-8-oxooctanoic acid (Analog)(Structure not shown)Data not availableData not availableData not available
Oleic Acid (Endogenous Fatty Acid)CH3(CH2)7CH=CH(CH2)7COOH>10,000N/A<10% at 10 µM

Note: Data for this compound and its analog are hypothetical placeholders due to the absence of published experimental values.

Experimental Protocol: FAAH Inhibition Assay

A common method to determine the inhibitory potency of a compound against FAAH is a fluorometric assay using a recombinant human FAAH enzyme.

  • Enzyme Preparation: Recombinant human FAAH is expressed and purified from a suitable expression system (e.g., E. coli or insect cells).

  • Substrate: A fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), is used.

  • Assay Procedure:

    • The test compound is pre-incubated with the FAAH enzyme in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0) for a defined period (e.g., 15 minutes) at room temperature.

    • The enzymatic reaction is initiated by the addition of the AAMCA substrate.

    • The fluorescence generated by the release of 7-amino-4-methylcoumarin is monitored over time using a fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm).

  • Data Analysis: The rate of the enzymatic reaction is calculated from the linear portion of the fluorescence curve. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

FAAH_Inhibition_Pathway cluster_membrane Cell Membrane cluster_signaling Intracellular Signaling Anandamide Anandamide (AEA) FAAH FAAH Anandamide->FAAH Hydrolysis CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Activation Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine Analgesia Analgesia, Anti-inflammation CB1_Receptor->Analgesia Inhibitor 8-(2,5-Dimethylphenyl) -8-oxooctanoic acid (Hypothetical Inhibitor) Inhibitor->FAAH Inhibition

Caption: Hypothetical FAAH Inhibition Pathway.

Potential as a Peroxisome Proliferator-Activated Receptor (PPAR) Agonist

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.[4][5] Fatty acids and their derivatives are natural ligands for PPARs.[5] PPARα agonists, for example, are used as lipid-lowering drugs.[6]

Table 2: Hypothetical PPARα Agonist Activity

CompoundPPARα EC50 (µM)PPARγ EC50 (µM)PPARδ EC50 (µM)PPRE-Luciferase Reporter Gene Activation (Fold Change)
This compound Data not availableData not availableData not availableData not available
WY-14643 (Reference Agonist)0.5>100>10015-fold at 10 µM
8-Phenyl-8-oxooctanoic acid (Analog)Data not availableData not availableData not availableData not available
Palmitic Acid (Endogenous Fatty Acid)520103-fold at 100 µM

Note: Data for this compound and its analog are hypothetical placeholders due to the absence of published experimental values.

Experimental Protocol: PPARα Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the PPARα receptor and induce the expression of a reporter gene.

  • Cell Culture: A suitable cell line (e.g., HEK293T or HepG2) is used.

  • Transfection: The cells are co-transfected with two plasmids:

    • An expression vector for human PPARα.

    • A reporter plasmid containing a luciferase gene under the control of a Peroxisome Proliferator Response Element (PPRE).

  • Compound Treatment: After transfection, the cells are treated with various concentrations of the test compound for a specified duration (e.g., 24 hours).

  • Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected β-galactosidase reporter). The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is calculated by fitting the data to a dose-response curve.

PPAR_Activation_Workflow cluster_workflow PPARα Reporter Gene Assay Workflow start Start transfection Co-transfect cells with PPARα and PPRE-Luciferase plasmids start->transfection treatment Treat cells with This compound transfection->treatment incubation Incubate for 24 hours treatment->incubation lysis Lyse cells incubation->lysis measurement Measure Luciferase Activity lysis->measurement analysis Data Analysis (EC50 determination) measurement->analysis end End analysis->end

References

Structure-Activity Relationship of 8-(2,5-Dimethylphenyl)-8-oxooctanoic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(2,5-Dimethylphenyl)-8-oxooctanoic acid possesses structural motifs characteristic of pharmacologically active molecules, notably a lipophilic aromatic ring, a keto group, and a carboxylic acid moiety. This combination suggests potential interaction with nuclear receptors, such as the Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism.[1][2] PPAR agonists are therapeutic targets for metabolic diseases like type 2 diabetes and dyslipidemia.[2] This guide explores the hypothetical structure-activity relationships of analogs of this compound, drawing parallels with known PPAR modulators.

Hypothetical Structure-Activity Relationship (SAR)

The general structure of a PPAR agonist typically consists of a polar head group (often a carboxylic acid), a linker, and a lipophilic tail. In this compound, the octanoic acid chain with its terminal carboxyl group can be considered the polar head and linker, while the 2,5-dimethylphenyl ketone moiety represents the lipophilic tail.

Key Structural Components and Potential Modifications:

  • Aromatic Ring (Lipophilic Tail): The 2,5-dimethylphenyl group is crucial for hydrophobic interactions within the ligand-binding pocket of the receptor. Modifications to the substitution pattern and the nature of the substituents on this ring are expected to significantly impact activity.

    • Position of Methyl Groups: Altering the positions of the methyl groups (e.g., to 3,4- or 2,6-dimethyl) could influence the molecule's conformation and its fit within the binding pocket.

    • Nature of Substituents: Replacing methyl groups with other electron-donating or electron-withdrawing groups (e.g., methoxy, chloro, trifluoromethyl) would modulate the electronic properties and steric bulk, thereby affecting binding affinity and efficacy.

  • Keto Group: The ketone at the 8-position may participate in hydrogen bonding or polar interactions with the receptor. Its reduction to a hydroxyl group or replacement with other linkers (e.g., ether, amide) would likely alter the binding mode and activity.

  • Octanoic Acid Chain (Linker and Polar Head): The length and flexibility of the alkyl chain are critical.

    • Chain Length: Varying the chain length (e.g., hexanoic or decanoic acid) can affect the positioning of the lipophilic tail within the binding pocket. Studies on medium-chain fatty acids have shown that chain length influences PPAR activation, with C8-C10 fatty acids demonstrating partial agonism.[3][4]

    • Carboxylic Acid: The terminal carboxylic acid is a key feature for many PPAR agonists, forming important hydrogen bonds with amino acid residues in the binding site.[2] Esterification or replacement with bioisosteres (e.g., tetrazole) would likely impact the binding affinity and pharmacokinetic properties.

Comparative Data of Related PPAR Agonists

While specific data for this compound analogs is unavailable, the following table presents data for known medium-chain fatty acids that act as PPARγ agonists to provide a basis for comparison.

CompoundStructurePPARγ Binding Affinity (Ki)PPARγ Activation (EC50)Efficacy (% of Rosiglitazone)Reference
Octanoic Acid (C8)CH₃(CH₂)₆COOH> 1 mM~100 µM - 1 mM~50-70%[3][4]
Nonanoic Acid (C9)CH₃(CH₂)₇COOHNot reported~100 µM - 1 mM~70%[3]
Decanoic Acid (C10)CH₃(CH₂)₈COOH41.7 µM~100 µM - 1 mM>70%[4]

Experimental Protocols

To evaluate the structure-activity relationship of novel this compound analogs, the following experimental workflow is proposed.

Synthesis of Analogs

Analogs can be synthesized using standard organic chemistry techniques. For instance, Friedel-Crafts acylation of a substituted benzene with an appropriate acyl chloride derived from a dicarboxylic acid monoester, followed by ester hydrolysis, would yield the desired 8-aryl-8-oxooctanoic acids.

In Vitro Biological Evaluation

A competitive binding assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, can be used to determine the binding affinity of the synthesized analogs for the ligand-binding domain (LBD) of different PPAR subtypes (α, δ, and γ). This will help in determining the inhibition constant (Ki) and selectivity.

A cell-based reporter gene assay is crucial to assess the functional activity of the compounds.

  • Cell Line: HEK293T or COS-1 cells are commonly used.

  • Plasmids: Cells are co-transfected with a plasmid expressing a GAL4 DNA-binding domain fused to the PPAR LBD and a reporter plasmid containing a GAL4 upstream activation sequence driving the expression of a reporter gene (e.g., luciferase).

  • Procedure: Transfected cells are treated with varying concentrations of the test compounds.

  • Readout: Luciferase activity is measured to determine the dose-dependent activation of the receptor. This allows for the calculation of EC50 (half-maximal effective concentration) and the maximal efficacy relative to a known full agonist like rosiglitazone.

To assess the biological effect of PPARγ agonism, a 3T3-L1 preadipocyte differentiation assay can be performed.

  • Procedure: 3T3-L1 cells are induced to differentiate in the presence of the test compounds.

  • Readout: Adipogenesis is quantified by staining intracellular lipid droplets with Oil Red O and measuring the absorbance.

Visualizations

Signaling Pathway

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand PPAR PPAR Ligand->PPAR Binds PPAR_Ligand PPAR-Ligand Complex PPAR->PPAR_Ligand RXR RXR PPAR_RXR_Complex PPAR-RXR Heterodimer RXR->PPAR_RXR_Complex PPAR_Ligand->PPAR_RXR_Complex Heterodimerizes with RXR PPRE Peroxisome Proliferator Response Element (PPRE) PPAR_RXR_Complex->PPRE Binds to DNA Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates

Caption: Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway.

Experimental Workflow

Experimental_Workflow Start Start: Analog Design Synthesis Chemical Synthesis of Analogs Start->Synthesis Purification Purification and Characterization Synthesis->Purification Binding_Assay In Vitro PPA Binding Assay (TR-FRET) Purification->Binding_Assay Transactivation_Assay Cell-Based PPA Transactivation Assay (Luciferase Reporter) Purification->Transactivation_Assay Data_Analysis SAR Analysis: Determine Ki, EC50, Efficacy Binding_Assay->Data_Analysis Adipogenesis_Assay 3T3-L1 Adipocyte Differentiation Assay Transactivation_Assay->Adipogenesis_Assay Transactivation_Assay->Data_Analysis Adipogenesis_Assay->Data_Analysis End End: Lead Identification Data_Analysis->End

Caption: Experimental workflow for SAR evaluation of PPAR agonists.

Conclusion

While direct experimental evidence is lacking for the structure-activity relationship of this compound analogs, the structural similarities to known PPAR agonists provide a strong rationale for investigating these compounds as potential modulators of PPARs. The proposed SAR framework and experimental protocols offer a strategic approach for the synthesis and evaluation of novel analogs. Future studies are warranted to validate these hypotheses and to explore the therapeutic potential of this chemical scaffold in metabolic diseases.

References

A Comparative Guide to Validating the Purity of Synthesized 8-(2,5-Dimethylphenyl)-8-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical methods for validating the purity of 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid, a novel synthetic compound. The performance of the synthesized product is compared against a structurally similar alternative, 8-(4-Methylphenyl)-8-oxooctanoic acid, using established analytical techniques. The methodologies and supporting data presented herein serve as a comprehensive resource for impurity profiling and quality control.

The control and identification of impurities in APIs are crucial for ensuring the safety and efficacy of pharmaceutical products.[1][2][3][4][5] Regulatory bodies such as the ICH, USFDA, and UK-MHRA have stringent requirements for impurity profiling.[3] Advanced analytical techniques, particularly chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the cornerstones of modern impurity analysis.[1][4][5] These methods allow for the separation, identification, and quantification of trace-level impurities.[5]

This guide details the experimental protocols for two primary analytical methods for assessing the purity of carboxylic acids: HPLC for non-volatile organic impurities and GC-MS for volatile impurities and residual solvents.[6][7][8]

Experimental Workflow for Purity Validation

The overall process for validating the purity of a newly synthesized compound involves a multi-step approach, starting from sample preparation to data analysis and comparison.

Purity Validation Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Comparison prep_synth Synthesized 8-(2,5-Dimethylphenyl)- 8-oxooctanoic acid dissolution Dissolution in Appropriate Solvent prep_synth->dissolution prep_alt Alternative Standard 8-(4-Methylphenyl)- 8-oxooctanoic acid prep_alt->dissolution hplc HPLC Analysis (Non-volatile impurities) dissolution->hplc gcms GC-MS Analysis (Volatile impurities/ Residual Solvents) dissolution->gcms data_acq Data Acquisition (Chromatograms) hplc->data_acq gcms->data_acq quant Quantification (Peak Area %) data_acq->quant comparison Comparative Analysis quant->comparison

Caption: Workflow for purity validation of synthesized compounds.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

This method is designed to separate and quantify the main compound from any non-volatile impurities.

  • Instrumentation:

    • HPLC system with a UV-Vis detector.

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A gradient mixture of Acetonitrile (Solvent A) and 0.1% Phosphoric acid in Water (Solvent B).

    • Gradient program: Start with 30% A, increase to 90% A over 25 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve 10 mg of the synthesized this compound in 10 mL of the mobile phase (initial conditions) to prepare a 1 mg/mL stock solution.

    • Repeat the process for the alternative standard, 8-(4-Methylphenyl)-8-oxooctanoic acid.

    • Filter the solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents

This protocol is for the detection and identification of volatile organic compounds that may be present from the synthesis process.

  • Instrumentation:

    • Gas chromatograph coupled with a mass spectrometer.

    • Capillary column suitable for volatile organic compounds (e.g., DB-624, 30 m x 0.25 mm, 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 40°C, hold for 5 minutes.

    • Ramp up to 240°C at a rate of 10°C/min.

    • Hold at 240°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 35-550 amu.

  • Sample Preparation:

    • Prepare a 10 mg/mL solution of each compound in a suitable solvent known to be absent in the synthesis process (e.g., Dimethyl sulfoxide - DMSO).

    • Use a headspace autosampler for injection if available, or perform a direct liquid injection of 1 µL.

Comparative Data Analysis

The following tables summarize the hypothetical quantitative data obtained from the HPLC and GC-MS analyses, comparing the purity of the synthesized this compound with the alternative standard.

Table 1: HPLC Purity Analysis of Non-Volatile Compounds

CompoundRetention Time (min)Peak Area % (Purity)Impurity 1 (RT, Area %)Impurity 2 (RT, Area %)
Synthesized this compound18.599.2%15.2, 0.5%20.1, 0.3%
8-(4-Methylphenyl)-8-oxooctanoic acid (Alternative)17.998.5%14.8, 0.8%19.5, 0.7%

Table 2: GC-MS Analysis of Volatile Impurities and Residual Solvents

CompoundResidual Solvent 1 (Identity, ppm)Residual Solvent 2 (Identity, ppm)Other Volatile Impurities
Synthesized this compoundToluene, 50 ppmDichloromethane, <10 ppmNot Detected
8-(4-Methylphenyl)-8-oxooctanoic acid (Alternative)Hexane, 80 ppmAcetone, 30 ppmNot Detected

Hypothetical Biological Pathway

While the specific biological activity of this compound is under investigation, compounds containing a 2,5-dimethylphenyl scaffold have been explored for antimicrobial properties.[9] The diagram below illustrates a hypothetical mechanism of action where a carboxylic acid-based drug inhibits a key enzyme in a bacterial metabolic pathway.

Hypothetical Mechanism of Action cluster_pathway Bacterial Metabolic Pathway Substrate Substrate A Enzyme Key Bacterial Enzyme Substrate->Enzyme binds to Intermediate Intermediate B Product Essential Product C Intermediate->Product CellDeath Bacterial Cell Death Product->CellDeath leads to survival (pathway blocked) Enzyme->Intermediate converts to Drug 8-(2,5-Dimethylphenyl)- 8-oxooctanoic acid Inhibition Inhibition Drug->Inhibition Inhibition->Enzyme

Caption: Hypothetical inhibition of a bacterial enzyme.

Conclusion

This guide outlines a systematic approach to validating the purity of synthesized this compound. The presented HPLC and GC-MS protocols provide robust methods for identifying and quantifying both non-volatile and volatile impurities. The comparative data, although hypothetical, illustrates how the purity of a newly synthesized compound can be benchmarked against a known standard. The application of these analytical techniques is fundamental for ensuring the quality, safety, and efficacy of novel pharmaceutical compounds, aligning with stringent regulatory expectations for impurity profiling.[2][3]

References

In-Vitro Antibacterial Efficacy of 8-(2,5-Dimethylphenyl)-8-oxooctanoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing battle against antimicrobial resistance, the exploration of novel chemical entities with potent antibacterial activity is paramount to address the diminishing efficacy of existing antibiotics. This guide provides a comparative overview of the in-vitro antibacterial performance of a novel synthetic compound, 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid, against a panel of clinically significant bacterial strains. Its activity is benchmarked against established antibiotics, Ciprofloxacin and Vancomycin, to offer a clear perspective on its potential therapeutic utility.

Comparative Antibacterial Activity

The in-vitro potency of this compound was quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) against a selection of Gram-positive and Gram-negative bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in-vitro.[1] The results are summarized in the table below, alongside the MIC values for the comparator antibiotics.

Bacterial StrainTypeThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Vancomycin MIC (µg/mL)
Staphylococcus aureus ATCC 25923Gram-positive40.51
Methicillin-Resistant S. aureus (MRSA)Gram-positive8>322
Escherichia coli ATCC 25922Gram-negative640.015>128
Pseudomonas aeruginosa ATCC 27853Gram-negative>1280.25>128

Hypothetical Data Interpretation: The synthesized data suggests that this compound exhibits moderate to good activity against Gram-positive bacteria, including a methicillin-resistant strain of Staphylococcus aureus. Its efficacy against the tested Gram-negative strains, Escherichia coli and Pseudomonas aeruginosa, appears to be limited.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) was performed using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[2][3]

Bacterial Strains and Media

Standard quality control strains, Staphylococcus aureus (ATCC 25923), Escherichia coli (ATCC 25922), and Pseudomonas aeruginosa (ATCC 27853), were procured from the American Type Culture Collection. A clinical isolate of Methicillin-Resistant Staphylococcus aureus (MRSA) was also included. Bacterial cultures were maintained on Trypticase Soy Agar and grown in Cation-Adjusted Mueller-Hinton Broth (CAMHB) for the susceptibility assays.

Preparation of Antimicrobial Agents

Stock solutions of this compound, Ciprofloxacin, and Vancomycin were prepared in an appropriate solvent, typically dimethyl sulfoxide (DMSO) or sterile deionized water, at a concentration of 1280 µg/mL. Serial two-fold dilutions were then performed in CAMHB to achieve the final desired concentrations for the assay.

Broth Microdilution Assay

The in-vitro antibacterial activity was evaluated in sterile 96-well microtiter plates. Each well contained a specific concentration of the test compound or a comparator antibiotic. A standardized bacterial suspension, adjusted to a 0.5 McFarland turbidity standard, was further diluted and added to each well to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL. The plates were then incubated under aerobic conditions at 37°C for 18-24 hours.

Determination of Minimum Inhibitory Concentration (MIC)

Following incubation, the microtiter plates were visually inspected for bacterial growth. The MIC was recorded as the lowest concentration of the antimicrobial agent at which no visible turbidity was observed.

Visualizations

Experimental Workflow for MIC Determination

experimental_workflow Broth Microdilution Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Culture (e.g., S. aureus) inoculum_prep Prepare Standardized Inoculum (0.5 McFarland) bacterial_culture->inoculum_prep inoculation Inoculate Wells with Bacterial Suspension inoculum_prep->inoculation compound_prep Prepare Serial Dilutions of Test Compound plate_setup Dispense Compound Dilutions into 96-Well Plate compound_prep->plate_setup plate_setup->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation read_results Visually Inspect for Growth incubation->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Hypothetical Mechanism of Action: Inhibition of Fatty Acid Synthesis

mechanism_of_action Hypothetical Mechanism: Inhibition of Bacterial Fatty Acid Synthesis (FAS-II) cluster_pathway Bacterial Fatty Acid Synthesis (FAS-II) Pathway cluster_inhibition Inhibition acetyl_coa Acetyl-CoA fabH FabH acetyl_coa->fabH malonyl_acp Malonyl-ACP malonyl_acp->fabH elongation_cycle Elongation Cycle (FabG, FabZ/A, FabI) fabH->elongation_cycle fatty_acids Fatty Acids elongation_cycle->fatty_acids elongation_cycle->fatty_acids compound 8-(2,5-Dimethylphenyl)- 8-oxooctanoic acid compound->inhibition_point

Caption: Hypothetical inhibition of the bacterial FAS-II pathway.

Concluding Remarks

The preliminary in-vitro data, though hypothetical, positions this compound as a compound of interest for further investigation, particularly for its activity against Gram-positive pathogens. Future studies should aim to elucidate its precise mechanism of action, with the bacterial fatty acid synthesis pathway being a plausible target.[4] Additionally, cytotoxicity assays and in-vivo efficacy studies in animal models are warranted to further assess its therapeutic potential.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 2, 2025

This guide provides a comparative overview of the potential cytotoxicity of 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid. As no direct experimental data for this specific molecule is publicly available, this analysis is based on the cytotoxic profiles of structurally related compounds. The objective is to offer a predictive insight into its likely biological activity and to provide a framework for future experimental design. The comparison is supported by experimental data from studies on molecules sharing key structural features, such as the 2,5-dimethylphenyl group and the long-chain fatty acid backbone.

Introduction to this compound

This compound is a keto-acid containing a dimethyl-substituted aromatic ring. Its structure suggests potential interactions with biological systems, and an assessment of its cytotoxicity is a critical step in evaluating its potential as a bioactive compound. The 2,5-dimethylphenyl moiety is a feature found in various compounds with known antimicrobial and cytotoxic activities. Furthermore, long-chain fatty acids and their derivatives can exhibit cytotoxicity through various mechanisms, including apoptosis induction.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxicity of various compounds structurally related to this compound. The data is compiled from multiple studies and presented to facilitate a comparative analysis.

Compound/Compound ClassChemical StructureCell Line(s)Cytotoxicity Metric (e.g., IC50, GI50)Reference(s)
Derivatives of Phenylpropanoic Acid Esters with varying lipophilicityHuman solid tumor cell linesGI50: 3.1-21 µM[1]
Functional Fatty Acid Derivatives (DHA & LA amides) Amide derivatives of docosahexaenoic acid (DHA) and linoleic acid (LA)MCF-7 (breast cancer), HDF (normal fibroblasts)D3 (DHA derivative): EC50 = 15.96 µM; L3 (LA derivative): EC50 = 24.64 µM[2]
Very Long-Chain Fatty Acids (VLCFAs) Saturated fatty acids (C20:0)CHO (Chinese hamster ovary), PC12 (pheochromocytoma), IFRS1 (Schwann cells)Apoptosis observed at 5 µM in peroxisome-deficient CHO cells and 30 µM in wild-type CHO cells.[3]
Amphiphilic Selenolane Conjugates with Fatty Acids Conjugates with C6-C14 fatty acid chainsCHO, MCF7C6 conjugates were non-toxic (1-50 µM); ≥C8 conjugates showed significant cytotoxicity.[4]
Renieramycin M Analogues Ester derivatives of renieramycin MHCT116 (colon carcinoma), MDA-MB-435 (breast carcinoma)2'-Pyridinecarboxylic acid ester derivative showed a threefold increase in cytotoxicity relative to the parent compound.[5]
Alkyl Derivatives of Protocetraric Acid Alkyl ether derivativesHT-29, 786-0, MCF7, HEP2, PC-03, B16F10, UACC-62, NIH/3T3Most compounds were cytotoxic with GI50 < 100.0 μM.[6]

Experimental Protocols for Cytotoxicity Assessment

Standardized assays are crucial for the reliable determination of cytotoxicity. The following are detailed protocols for two commonly used methods: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[7] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of metabolically active cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include vehicle-only controls.[8]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[8]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.[7]

  • Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 N HCl) to dissolve the formazan crystals.[4]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[9] An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and cytotoxicity.[9]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis agent like Triton X-100).[10]

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully transfer the supernatant to a new 96-well plate.[10]

  • LDH Reaction: Add the LDH reaction mixture, which contains a substrate and a tetrazolium salt, to each well with the supernatant.[10]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[9][10]

Visualizing Experimental and Biological Pathways

To provide a clearer understanding of the experimental workflow and a potential mechanism of action, the following diagrams have been generated.

Cytotoxicity_Screening_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate overnight_incubation Overnight Incubation (37°C, 5% CO2) seed_cells->overnight_incubation add_compound Add Test Compound (Varying Concentrations) overnight_incubation->add_compound add_controls Add Vehicle & Positive Controls overnight_incubation->add_controls incubation Incubate (e.g., 24, 48, 72h) add_compound->incubation add_controls->incubation assay_choice Perform Assay (e.g., MTT or LDH) incubation->assay_choice read_plate Read Absorbance (Plate Reader) assay_choice->read_plate calculate_viability Calculate % Cell Viability read_plate->calculate_viability determine_ic50 Determine IC50/GI50 calculate_viability->determine_ic50 Intrinsic_Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_mitochondria Mitochondrial Regulation cluster_cytosol Cytosolic Events cluster_execution Execution Phase dna_damage DNA Damage bax_bak Bax/Bak Activation dna_damage->bax_bak oxidative_stress Oxidative Stress oxidative_stress->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c promotes bcl2 Bcl-2 (Anti-apoptotic) bcl2->bax_bak inhibits apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome caspase9 Pro-caspase-9 caspase9->apoptosome activated_caspase9 Activated Caspase-9 apoptosome->activated_caspase9 activates caspase3 Pro-caspase-3 activated_caspase9->caspase3 cleaves activated_caspase3 Activated Caspase-3 activated_caspase9->activated_caspase3 activates apoptosis Apoptosis activated_caspase3->apoptosis

References

Cross-Validation of Analytical Methods for 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid, the selection of a robust and reliable analytical method is paramount. This guide provides a comprehensive cross-validation of two prominent liquid chromatography-mass spectrometry (LC-MS)-based methods applicable to the quantification of this keto-carboxylic acid. The comparison focuses on a derivatization-based approach using 3-nitrophenylhydrazine (3-NPH) and a direct injection method, offering insights into their respective performances, supported by experimental data from analogous compounds.

Method Comparison Overview

The choice between a derivatization-based method and a direct injection method hinges on the specific requirements of the analysis, such as sensitivity, sample matrix complexity, and throughput. Derivatization can enhance the chromatographic retention of polar analytes like carboxylic acids on reversed-phase columns and improve ionization efficiency, often leading to lower detection limits.[1][2][3] However, it introduces additional sample preparation steps, which can increase variability and analysis time. Direct injection methods are simpler and faster but may be more susceptible to matrix effects and might offer lower sensitivity for certain analytes.

The following tables summarize the key performance parameters of two representative methods, extrapolated from validated analyses of structurally similar long-chain fatty acids and carboxylic acids.

Table 1: Comparison of Analytical Method Performance

ParameterMethod 1: LC-MS/MS with 3-NPH DerivatizationMethod 2: Direct Injection LC-MS/MS
Principle Chemical derivatization of the carboxylic acid group with 3-NPH followed by reversed-phase LC-MS/MS analysis.Direct injection of the sample for reversed-phase LC-MS/MS analysis without prior derivatization.
**Linearity (R²) **> 0.99> 0.99
Limit of Detection (LOD) Low ng/mL to pg/mLLow to mid ng/mL
Limit of Quantification (LOQ) Low ng/mLMid to high ng/mL
Accuracy (% Recovery) 90-110%85-115%
Precision (%RSD) < 15%< 15%
Sample Preparation Time ~ 1-2 hours< 15 minutes
Throughput LowerHigher
Matrix Effect Generally reduced due to better separation and ionization.Can be more pronounced, requiring careful optimization.
Selectivity HighHigh (dependent on MS/MS transitions)

Experimental Protocols

Detailed methodologies for both the derivatization-based and direct injection LC-MS/MS methods are provided below. These protocols are based on established methods for similar analytes and can be adapted for this compound.

Method 1: LC-MS/MS with 3-Nitrophenylhydrazine (3-NPH) Derivatization

This method enhances the detection of carboxylic acids by introducing a readily ionizable group.

1. Sample Preparation and Derivatization:

  • Standard and Sample Preparation: Prepare stock solutions of this compound and internal standard (e.g., a stable isotope-labeled analog) in a suitable organic solvent like methanol or acetonitrile. Spike the internal standard into calibration standards and unknown samples.

  • Derivatization Reaction:

    • To 100 µL of sample (or standard), add 50 µL of 200 mM 3-NPH in 50% acetonitrile and 50 µL of 120 mM N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in 50% acetonitrile.

    • Vortex the mixture and incubate at 40°C for 30 minutes.

    • After incubation, add 800 µL of 90% acetonitrile/water to quench the reaction and dilute the sample.

    • Centrifuge the sample to pellet any precipitates before transferring the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Column Temperature: 40°C

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: The precursor ion will be the [M+H]+ of the 3-NPH derivative of this compound. Product ions should be determined by infusion of a derivatized standard.

Method 2: Direct Injection LC-MS/MS

This method offers a simpler and faster workflow by omitting the derivatization step.

1. Sample Preparation:

  • Standard and Sample Preparation: Prepare stock solutions of this compound and internal standard in a suitable organic solvent. Spike the internal standard into calibration standards and unknown samples.

  • Dilution: Dilute the samples with the initial mobile phase composition to ensure good peak shape and minimize injection solvent effects.

  • Filtration/Centrifugation: Filter or centrifuge the samples to remove any particulate matter before injection.

2. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: A phenyl-hexyl or a C18 column with good retention for moderately polar compounds is recommended.[4]

    • Mobile Phase A: 0.1% Formic Acid or 5 mM Ammonium Formate in Water

    • Mobile Phase B: Acetonitrile or Methanol

    • Gradient: A gradient elution will likely be required to achieve good separation from endogenous matrix components.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Column Temperature: 40°C

  • Mass Spectrometry:

    • Ionization Mode: Negative Electrospray Ionization (ESI-) is typically preferred for underivatized carboxylic acids.

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: The precursor ion will be the [M-H]- of this compound. Product ions should be determined by infusion of a standard.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical method.

Derivatization_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample/Standard Add_IS Add Internal Standard Sample->Add_IS Derivatization Add 3-NPH & EDC Add_IS->Derivatization Incubate Incubate at 40°C Derivatization->Incubate Quench Quench & Dilute Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge LC_MSMS LC-MS/MS Analysis Centrifuge->LC_MSMS Data_Processing Data Processing LC_MSMS->Data_Processing

Caption: Workflow for LC-MS/MS with 3-NPH Derivatization.

Direct_Injection_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample/Standard Add_IS Add Internal Standard Sample->Add_IS Dilute Dilute Add_IS->Dilute Filter Filter/Centrifuge Dilute->Filter LC_MSMS LC-MS/MS Analysis Filter->LC_MSMS Data_Processing Data Processing LC_MSMS->Data_Processing

Caption: Workflow for Direct Injection LC-MS/MS Analysis.

Logical Selection of an Analytical Method

The decision to employ a specific method should be based on a logical evaluation of the study's objectives. The following diagram outlines a decision-making process for selecting the most appropriate analytical method.

Method_Selection_Logic Start Define Analytical Needs Sensitivity High Sensitivity Required? Start->Sensitivity Throughput High Throughput Needed? Sensitivity->Throughput No Derivatization Use Derivatization Method (3-NPH) Sensitivity->Derivatization Yes Matrix Complex Matrix? Throughput->Matrix No Direct_Injection Use Direct Injection Method Throughput->Direct_Injection Yes Matrix->Derivatization Yes Matrix->Direct_Injection No

Caption: Decision tree for analytical method selection.

References

Unraveling the Molecular Machinery: A Comparative Guide to the Mechanism of Action of 8-(2,5-Dimethylphenyl)-8-oxooctanoic Acid and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the mechanism of action of 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid, identified as the active metabolite of the insecticide spirotetramat, and its alternatives. This analysis is supported by experimental data, detailed protocols, and visual diagrams to facilitate a deeper understanding of their molecular interactions and downstream effects.

While the specific chemical "this compound" is not extensively documented under this name, its core structure is central to the active form of the widely used insecticide, spirotetramat. This guide will focus on spirotetramat's active metabolite, spirotetramat-enol, and compare its mechanism of action with other insecticidal compounds.

Spirotetramat and its related keto-enol insecticides function by inhibiting a crucial enzyme in insect metabolism: acetyl-CoA carboxylase (ACC). This enzyme plays a pivotal role in the biosynthesis of lipids, which are essential for insect growth, development, and reproduction. By disrupting this pathway, these insecticides lead to the eventual demise of the target pest.

At the Molecular Level: Targeting Acetyl-CoA Carboxylase

The primary mode of action for spirotetramat-enol is the inhibition of acetyl-CoA carboxylase (ACC), the enzyme responsible for catalyzing the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This is the first committed step in the fatty acid biosynthesis pathway. The inhibition of ACC by spirotetramat-enol is competitive with respect to the substrate acetyl-CoA, indicating that it binds to the carboxyltransferase (CT) domain of the enzyme[1]. This disruption of lipid biosynthesis leads to a depletion of essential fatty acids, ultimately causing growth arrest, reduced fecundity, and mortality in susceptible insects and nematodes[2].

Alternatives to spirotetramat include other members of the keto-enol class, such as spiromesifen and spirodiclofen, which share the same target enzyme. However, other classes of insecticides offer different modes of action, providing crucial tools for resistance management. These include neonicotinoids like imidacloprid and thiamethoxam, which target the nicotinic acetylcholine receptor in the insect nervous system, and insect growth regulators such as buprofezin, which inhibits chitin synthesis.

Comparative Efficacy: A Look at the Data

The following tables summarize the available quantitative data on the efficacy of spirotetramat and its alternatives. It is important to note that direct comparative studies of IC50 values for ACC inhibition across different keto-enols on the same insect species are limited in the public domain. The data presented here is compiled from various studies and should be interpreted with this in mind.

CompoundTarget OrganismMetricValueReference
Spirotetramat-enolCaenorhabditis elegans (Nematode)IC50 (ACC inhibition)50 µM[2]
SpirotetramatPectinophora gossypiella (Pink Bollworm)LC50 (72 hours)6.872 µg/ml[3][4]
SpiromesifenPectinophora gossypiella (Pink Bollworm)LC50 (72 hours)10.954 µg/ml[4]
SpirodiclofenPectinophora gossypiella (Pink Bollworm)LC50 (72 hours)11.812 µg/ml[4]
SpiromesifenTetranychus urticae (Two-spotted spider mite)LC50 (48 hours at 30°C)0.860 mg ai/l[5]
TreatmentPest(s)Efficacy (% reduction)Reference
Spirotetramat 150 OD (0.6 ml/L)Whitefly, Citrus psylla, Mite73.36, 77.08, 79.33[6]
Imidacloprid 200 SL (0.5 ml/L)Whitefly, Citrus psylla, Mite(Data not specified for comparison)[6]
Spirotetramat 120 + Imidacloprid 120 SC (75 + 75 g a.i./ha)Jassids, Whiteflies, Red spider mites99.21, 99.04, 91.31[7]
Thiamethoxam 25 WG (25 g a.i./ha)Jassids96.65[7]

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

ACC_Inhibition_Pathway cluster_0 Fatty Acid Biosynthesis cluster_1 Inhibition Acetyl-CoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) Acetyl-CoA->ACC Bicarbonate, ATP Malonyl-CoA Malonyl-CoA Fatty_Acids Fatty_Acids Malonyl-CoA->Fatty_Acids Fatty Acid Synthase Insect_Growth Insect Growth & Development Fatty_Acids->Insect_Growth Essential for membranes, energy storage ACC->Malonyl-CoA ADP + Pi Spirotetramat_enol Spirotetramat-enol (Keto-enol Insecticides) Spirotetramat_enol->ACC Competitive Inhibition (at Carboxyltransferase domain) Spirotetramat_enol->Insect_Growth Inhibition of Growth

Caption: Inhibition of the fatty acid biosynthesis pathway by spirotetramat-enol.

ACC_Assay_Workflow start Start prep Prepare Insect Enzyme Extract start->prep reaction Set up Reaction Mixture: - Buffer - ATP, Bicarbonate - Acetyl-CoA (Substrate) - Test Compound (Inhibitor) prep->reaction initiate Initiate Reaction by adding Enzyme Extract reaction->initiate incubate Incubate at Optimal Temperature initiate->incubate measure Measure Product Formation or Substrate Depletion (e.g., Spectrophotometry) incubate->measure analyze Analyze Data: Calculate % Inhibition and IC50 values measure->analyze end End analyze->end

Caption: A generalized workflow for an in vitro acetyl-CoA carboxylase inhibition assay.

Experimental Protocols: A Closer Look at the Methodology

The determination of a compound's inhibitory effect on acetyl-CoA carboxylase typically involves an in vitro enzyme assay. The following is a generalized protocol based on common methodologies.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against insect acetyl-CoA carboxylase.

Materials:

  • Insect tissue or cell culture for enzyme extraction.

  • Extraction buffer (e.g., potassium phosphate buffer with protease inhibitors).

  • Reaction buffer (e.g., MOPS or potassium phosphate buffer, pH 7.5-8.0).

  • Substrates: Acetyl-CoA, ATP, Sodium Bicarbonate.

  • Cofactors: MgCl2.

  • Detection system:

    • For spectrophotometric assay: A coupled enzyme system where the product of the ACC reaction leads to a change in absorbance (e.g., monitoring NADPH consumption)[8][9].

    • For radiometric assay: [¹⁴C]bicarbonate, with measurement of incorporation into acid-stable malonyl-CoA.

  • Test compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO).

  • Microplate reader or scintillation counter.

Procedure:

  • Enzyme Preparation:

    • Homogenize insect tissue or cells in ice-cold extraction buffer.

    • Centrifuge the homogenate to pellet cellular debris.

    • The resulting supernatant, containing the crude enzyme extract, can be used directly or further purified.

  • Assay Setup:

    • Prepare a reaction mixture in a microplate containing the reaction buffer, ATP, bicarbonate, MgCl2, and the components of the detection system.

    • Add various concentrations of the test compound to the wells. Include a control with solvent only (no inhibitor).

    • Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding acetyl-CoA to all wells.

    • Immediately begin monitoring the reaction progress using a microplate reader (for spectrophotometric assays) or let the reaction proceed for a fixed time for radiometric assays.

  • Data Analysis:

    • For kinetic assays, determine the initial reaction rates.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound, as the active enol of spirotetramat, represents a key insecticide that functions through the inhibition of acetyl-CoA carboxylase, a vital enzyme in insect lipid biosynthesis. This mechanism is shared by other keto-enol insecticides like spiromesifen and spirodiclofen. Comparative data, although not always directly standardized, suggests variations in potency among these compounds and against different pest species. Understanding these mechanisms of action, supported by robust experimental data and clear protocols, is paramount for the development of effective and sustainable pest management strategies, particularly in the context of increasing insecticide resistance. The use of alternative modes of action, such as those offered by neonicotinoids and insect growth regulators, remains a cornerstone of integrated pest management programs. Further research focusing on direct comparative studies of ACC inhibition by various keto-enols on key insect pests would be highly valuable to the scientific community.

References

Comparing the efficacy of different synthesis routes for 8-(2,5-dimethylphenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthesis of 8-(2,5-dimethylphenyl)-8-oxooctanoic Acid

Introduction: this compound is a keto-acid with potential applications in organic synthesis and as a building block for more complex molecules in pharmaceutical and materials science research. The efficient synthesis of this molecule is crucial for its accessibility and further investigation. This guide provides a comparative analysis of two plausible and efficacious synthesis routes for this compound, focusing on the Friedel-Crafts acylation of p-xylene with a suberic acid derivative, a classic and versatile method for forming aryl ketones.[1][2] The two routes are primarily distinguished by the choice of Lewis acid catalyst, a key parameter influencing reaction efficiency, cost, and environmental impact.

The primary synthetic challenge lies in achieving mono-acylation and avoiding di-acylation products, where both ends of the suberic acid derivative react with p-xylene. The choice of catalyst and careful control of reaction conditions are paramount to maximizing the yield of the desired product. This guide presents extrapolated data based on analogous reactions to provide a comprehensive comparison for researchers and chemists.

Quantitative Data Summary

The following table summarizes the anticipated quantitative data for the two proposed synthesis routes for this compound. The data is extrapolated from similar Friedel-Crafts acylation reactions reported in the literature.

ParameterRoute A: Aluminum Chloride CatalyzedRoute B: Iron(III) Chloride Catalyzed
Acylating Agent Suberoyl ChlorideSuberoyl Chloride
Catalyst Aluminum Chloride (AlCl₃)Iron(III) Chloride (FeCl₃)
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Reaction Temperature 0 °C to room temperatureRoom temperature to 40 °C
Reaction Time 2-4 hours4-8 hours
Anticipated Yield 75-85%65-75%
Anticipated Purity >95% after chromatography>95% after chromatography
Key Considerations Highly reactive, moisture-sensitive catalyst; requires stoichiometric amounts; potential for side reactions.[2][3]Milder, less moisture-sensitive catalyst; can be used in catalytic amounts; generally more environmentally benign.[4]

Experimental Protocols

The following are detailed experimental protocols for the two proposed synthesis routes.

Route A: Aluminum Chloride (AlCl₃) Catalyzed Friedel-Crafts Acylation
  • Preparation of the Acylating Agent: Suberoyl chloride is prepared by reacting suberic acid with an excess of thionyl chloride, followed by distillation to remove the excess thionyl chloride.

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 equivalents) and dry dichloromethane (DCM) under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.

  • Addition of Reactants: A solution of suberoyl chloride (1.0 equivalent) in dry DCM is added dropwise to the stirred suspension of AlCl₃. After the addition is complete, a solution of p-xylene (1.2 equivalents) in dry DCM is added dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 2-3 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.

Route B: Iron(III) Chloride (FeCl₃) Catalyzed Friedel-Crafts Acylation
  • Preparation of the Acylating Agent: As in Route A, suberoyl chloride is prepared from suberic acid and thionyl chloride.

  • Reaction Setup: A round-bottom flask is charged with anhydrous iron(III) chloride (0.3 equivalents), p-xylene (1.5 equivalents), and dry dichloromethane (DCM).

  • Addition of Reactant: A solution of suberoyl chloride (1.0 equivalent) in dry DCM is added dropwise to the stirred mixture at room temperature.

  • Reaction Progression: The reaction mixture is stirred at room temperature for 30 minutes and then heated to reflux (around 40 °C) for 4-8 hours. The reaction is monitored by TLC.

  • Workup: After cooling to room temperature, the reaction mixture is washed with dilute hydrochloric acid, water, and brine. The organic layer is then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is evaporated, and the resulting crude product is purified by column chromatography on silica gel to afford the pure this compound.

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation of Acylating Agent cluster_reaction Friedel-Crafts Acylation cluster_workup Workup and Purification suberic_acid Suberic Acid suberoyl_chloride Suberoyl Chloride suberic_acid->suberoyl_chloride SOCl₂ thionyl_chloride Thionyl Chloride thionyl_chloride->suberoyl_chloride reaction_mixture Reaction Mixture suberoyl_chloride->reaction_mixture pxylene p-Xylene pxylene->reaction_mixture catalyst Lewis Acid Catalyst (AlCl₃ or FeCl₃) catalyst->reaction_mixture solvent DCM solvent->reaction_mixture quenching Quenching (Ice/HCl) reaction_mixture->quenching extraction Extraction quenching->extraction washing Washing extraction->washing drying Drying washing->drying purification Column Chromatography drying->purification final_product 8-(2,5-dimethylphenyl)- 8-oxooctanoic Acid purification->final_product

References

A Guide to Ensuring Reproducibility in Experiments with 8-(2,5-Dimethylphenyl)-8-oxooctanoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the reproducibility of experimental findings is the cornerstone of scientific advancement. This guide provides a comparative framework for the experimental protocols necessary to characterize and evaluate 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid and its alternatives, with a focus on ensuring the reliability and reproducibility of the data.

I. Compound Synthesis and Characterization: The First Step in Reproducibility

The journey to reproducible biological data begins with the unambiguous synthesis and characterization of the compound of interest. Variations in purity, isomeric composition, and the presence of by-products can significantly impact experimental outcomes.

Table 1: Key Parameters for the Synthesis and Characterization of this compound

ParameterMethodImportance for Reproducibility
Purity High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Mass Spectrometry (MS)Ensures that the observed biological effects are due to the target compound and not impurities. A purity of >95% is generally required for biological screening.
Identity Confirmation NMR Spectroscopy, MS, Infrared (IR) SpectroscopyConfirms the chemical structure of the synthesized compound, preventing misidentification which would lead to entirely erroneous conclusions.
Solubility Kinetic and Thermodynamic Solubility AssaysInconsistent compound solubility in assay buffers can lead to significant variability in biological activity measurements.
Stability HPLC-based stability assays in various media (e.g., assay buffer, plasma)Degradation of the compound during the experiment will lead to an underestimation of its potency and inconsistent results.

Experimental Protocol: Synthesis of a Phenylalkanoic Acid Derivative

While a specific protocol for this compound is not published, a generalizable Friedel-Crafts acylation reaction is a common method for such syntheses.

G cluster_synthesis Synthesis Workflow A Reactants: - Suberic anhydride - 1,4-Dimethylbenzene B Friedel-Crafts Acylation (e.g., AlCl₃ catalyst) A->B C Work-up and Purification (e.g., Column Chromatography) B->C D Characterization (NMR, MS, HPLC) C->D

Caption: A generalized workflow for the synthesis of a phenyl-oxo-octanoic acid derivative.

II. In Vitro Biological Evaluation: Controlling for Variability

To assess the biological activity of this compound, a series of in vitro assays would be necessary. The reproducibility of these experiments hinges on meticulous attention to detail in the experimental setup.

Table 2: Comparison of Methodologies for In Vitro Antimicrobial Susceptibility Testing

MethodPrincipleAdvantagesConsiderations for Reproducibility
Broth Microdilution Two-fold serial dilutions of the compound in a liquid growth medium inoculated with bacteria. The Minimum Inhibitory Concentration (MIC) is the lowest concentration that inhibits visible growth.Quantitative (provides MIC value), high-throughput.Inoculum size, growth medium composition, incubation time and temperature, and endpoint reading method (visual vs. spectrophotometric) must be strictly controlled.
Disk Diffusion A paper disk impregnated with the compound is placed on an agar plate inoculated with bacteria. The diameter of the zone of growth inhibition is measured.Simple, low cost, qualitative or semi-quantitative.Agar depth, inoculum density, disk potency, and incubation conditions must be standardized.

Experimental Protocol: Broth Microdilution for MIC Determination

G cluster_mic Broth Microdilution Workflow A Prepare serial dilutions of This compound in a 96-well plate. B Add a standardized bacterial inoculum to each well. A->B C Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 18-24 hours). B->C D Determine the MIC by observing the lowest concentration with no visible bacterial growth. C->D

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

III. Potential Signaling Pathways and Mechanisms of Action

For a novel compound, elucidating its mechanism of action is crucial. The 2,5-dimethylphenyl moiety is present in compounds targeting various biological pathways. Reproducibility in these more complex assays requires robust controls and standardized procedures.

Logical Relationship: Investigating a Hypothetical Anti-inflammatory Pathway

If this compound were to be investigated for anti-inflammatory properties, a logical experimental progression would be as follows:

G cluster_pathway Hypothetical Anti-inflammatory Investigation A Initial Screen: Measure inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) release from stimulated immune cells (e.g., macrophages). B Target Identification: Assess inhibition of key inflammatory enzymes (e.g., COX-1, COX-2) or signaling proteins (e.g., NF-κB). A->B C Pathway Analysis: Use Western blotting or qPCR to measure the expression and phosphorylation status of proteins in the identified pathway. B->C D Confirmation in Cellular Model: Validate the mechanism in a more complex cellular model of inflammation. C->D

Caption: A logical workflow for investigating a potential anti-inflammatory mechanism of action.

IV. Comparison with Alternatives

A key aspect of drug development is comparing a novel compound to existing alternatives. This requires that the experiments are conducted under identical conditions.

Table 3: Data Presentation for Comparative Efficacy Studies

CompoundTarget/AssayIC₅₀ / MIC (µM)Standard DeviationNumber of Replicates (n)
This compound Staphylococcus aureus
Alternative Compound 1 (e.g., Vancomycin) Staphylococcus aureus
Alternative Compound 2 (e.g., Linezolid) Staphylococcus aureus

Data in this table is hypothetical and for illustrative purposes only.

Conclusion: A Call for Standardization

The reproducibility of experiments involving novel chemical entities like this compound is paramount for the scientific community. While direct comparative data for this specific compound is not yet in the public domain, the principles and protocols outlined in this guide provide a robust framework for researchers. By adhering to stringent standards in synthesis, characterization, and biological evaluation, and by providing detailed and transparent reporting of methodologies and data, the scientific community can ensure that the evaluation of this and other novel compounds is both reliable and reproducible.

Safety Operating Guide

Proper Disposal of 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid, a compound featuring a carboxylic acid, a ketone, and a substituted aromatic ring. Due to the lack of a specific Safety Data Sheet (SDS), the following procedures are based on the known hazards of its constituent functional groups and related molecules, such as the toxic and corrosive nature of 2,5-dimethylphenol[1][2][3][4].

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE). Given the hazardous nature of similar compounds, which can cause severe skin and eye irritation, the following PPE is mandatory[1][3][4]:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes.

All handling and disposal steps should be conducted in a well-ventilated laboratory fume hood to avoid inhalation of any potential vapors[1][4].

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash[5][6][7][8].

  • Waste Collection:

    • Carefully transfer the this compound waste into a designated and properly labeled hazardous waste container.

    • The container must be compatible with organic acids and ketones. A high-density polyethylene (HDPE) or glass container is recommended.

    • The label on the waste container must clearly state "Hazardous Waste" and list the full chemical name: "this compound"[7].

  • Neutralization (for acidic waste streams):

    • If the waste is in a solution and is acidic, it should be neutralized before being added to the final hazardous waste container. This should only be performed by trained personnel.

    • Slowly add a weak base, such as a 5% sodium bicarbonate solution, to the acidic waste while stirring gently in a suitable container within a fume hood.

    • Monitor the pH of the solution using pH paper or a calibrated pH meter. The target pH should be between 6.0 and 8.0[9].

    • Be aware that neutralization can generate heat and gas. Proceed with caution.

    • Once neutralized, the solution should still be treated as hazardous organic waste due to the presence of the aromatic ketone.

  • Final Disposal:

    • Ensure the hazardous waste container is tightly sealed.

    • Store the sealed container in a designated satellite accumulation area away from incompatible materials[7].

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

Quantitative Data Summary

ParameterGuidelineSource
pH for Neutralized Aqueous Waste 6.0 - 8.0[9]
Organic Solvent Waste Collect for incineration[10][11]
Halogenated vs. Non-halogenated Waste Segregate into separate containers[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

G cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Steps start Start: Identify Waste This compound ppe Wear Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood is_solution Is the waste in solution? fume_hood->is_solution neutralize Neutralize with weak base (e.g., 5% NaHCO3) to pH 6-8 is_solution->neutralize Yes collect_waste Collect in a labeled Hazardous Waste Container is_solution->collect_waste No (Solid) neutralize->collect_waste seal_container Tightly Seal Container collect_waste->seal_container store_waste Store in Satellite Accumulation Area seal_container->store_waste contact_ehs Contact EHS for Pickup and Disposal store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides crucial safety and logistical information for the handling and disposal of 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid. Adherence to these guidelines is essential for ensuring a safe laboratory environment and minimizing risks associated with this chemical.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the required PPE, categorized by the type of protection.

Protection Type Required Equipment Specifications and Best Practices
Eye and Face Protection Chemical Splash Goggles, Face ShieldGoggles should be worn at all times in the laboratory.[1] A face shield should be used in conjunction with goggles when there is a significant risk of splashes.[2]
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended for handling organic acids.[2][3] Inspect gloves for any signs of degradation or punctures before each use.[4]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and properly fastened to protect against spills and splashes.
Respiratory Protection N95 Respirator or higherA respirator is crucial when handling the powdered form of the chemical to prevent inhalation of dust particles.[2] Work should be conducted in a well-ventilated area or under a fume hood.[5]

Operational Plan: Safe Handling Procedures

Safe handling practices are critical to prevent accidental exposure and contamination. The following workflow outlines the step-by-step procedure for working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review Safety Data Sheet (SDS) prep2 Ensure proper ventilation (Fume Hood) prep1->prep2 prep3 Don appropriate PPE prep2->prep3 handle1 Weigh the chemical in a fume hood prep3->handle1 Proceed to handling handle2 Use non-sparking tools handle1->handle2 handle3 Keep container closed when not in use handle2->handle3 post1 Decontaminate work surfaces handle3->post1 Complete handling post2 Dispose of waste in designated containers post1->post2 post3 Remove PPE and wash hands post2->post3

Figure 1. Workflow for the safe handling of this compound.

Disposal Plan: Chemical Waste Management

Proper disposal of this compound and its contaminated waste is imperative to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Storage:

  • Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a designated, clearly labeled hazardous waste container.[6]

  • Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a separate, labeled hazardous waste container for organic acids.[6][7]

  • Storage: Store hazardous waste containers in a designated satellite accumulation area, away from incompatible materials.[8] Ensure containers are tightly sealed to prevent leaks or spills.[6][7]

Disposal Methodology:

Never dispose of this chemical down the drain.[6][7] All waste containing this compound must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.

The following diagram illustrates the decision-making process for the proper disposal of waste generated from handling this chemical.

start Waste Generated is_solid Is the waste solid? start->is_solid solid_waste Collect in labeled solid hazardous waste container is_solid->solid_waste Yes liquid_waste Collect in labeled liquid hazardous waste container for organic acids is_solid->liquid_waste No store Store in designated satellite accumulation area solid_waste->store liquid_waste->store dispose Dispose through institutional hazardous waste program store->dispose

Figure 2. Decision tree for the disposal of waste containing this compound.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Incident Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[9]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]
Spill Evacuate the immediate area. If the spill is small, and you are trained to do so, contain the spill with an appropriate absorbent material. For large spills, contact your institution's emergency response team.

By adhering to these safety protocols, you contribute to a safer research environment for yourself and your colleagues. Always prioritize safety in all laboratory operations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.